Cichoriin is a coumarin derivative, specifically identified as 7-O-glucosyl-esculetin or aesculetin 7-O-β-D-glucoside [1]. Its primary natural plant origin is from the common chicory plant, Cichorium intybus L., a member of the Asteraceae family [2] [3].
Efficient extraction is crucial for isolating this compound and other bioactive compounds from chicory. Both conventional and advanced techniques are employed.
| Method | Key Parameters | Solvents Used | Key Findings/Output |
|---|
| Soxhlet Extraction [5] [6] | - Temp: Up to 90°C
Experimental Workflow for Bioactive Compound Isolation from Chicory The following diagram outlines a generalized experimental workflow for extracting and isolating bioactive compounds like this compound from chicory leaves, based on the methodologies cited.
Experimental workflow for isolating this compound from chicory.
This compound exhibits several promising biological activities with elucidated mechanisms of action, particularly in anti-diabetic and antioxidant effects.
A 2022 study provides mechanistic insights into this compound's anti-diabetic effects using a high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat model [1].
Experimental Protocol:
Quantitative Results: The table below summarizes key findings from the anti-diabetic study, demonstrating this compound's efficacy [1].
| Parameter | Diabetic Control Group | This compound (50 mg/kg) | This compound (100 mg/kg) | Glibenclamide (5 mg/kg) |
|---|---|---|---|---|
| Blood Glucose (mg/dL) | 452 ± 44 | 206 ± 7*# | 127 ± 3*# | 128 ± 5* |
| Serum Insulin (nIU/mL) | 2.6 ± 0.1 | 4.8 ± 0.2*# | 7.0 ± 0.2*# | 7.2 ± 0.1* |
| Triglycerides (mg/dL) | 127.7 ± 19.4 | 99.5 ± 4.8 | 76.9 ± 9.2* | 81.9 ± 5.6 |
| Total Cholesterol (mg/dL) | 99.5 ± 5.6 | 83.8 ± 2.1 | 78.0 ± 4.9* | 77.6 ± 4.4* |
| Hepatic SOD | Significantly Decreased | Normalized | Significantly Improved* | Similar to Reference* |
| Hepatic MDA | Significantly Increased | Normalized | Significantly Reduced* | Similar to Reference* |
Data presented as mean ± SE. *Significantly different from Diabetic Control group. #Significant difference between this compound doses. [1]
Proposed anti-diabetic mechanism of this compound via PI3K/AMPK/GLUT4 pathway.
Advanced analytical techniques are used to confirm the identity and purity of isolated this compound.
Cichorium intybus is a robust and validated natural source of this compound. The application of greener extraction techniques like UAE enhances yield and purity. Strong evidence, particularly from a 2022 study, elucidates a multi-target anti-diabetic mechanism involving the PI3K/AMPK/GLUT4 pathway, antioxidant activity, and pancreatic protection. These findings, combined with established isolation and characterization protocols, provide a solid foundation for further drug development and therapeutic application research.
Recent preclinical studies have detailed the efficacy and mechanisms of cichoriin. The following tables summarize quantitative results and experimental designs from key animal studies.
Table 1: Anti-Diabetic Effects in HFD/STZ-Induced Diabetic Rats (4-week study) [1] [2]
| Parameter | Diabetic Control Group | This compound (50 mg/kg) | This compound (100 mg/kg) | Glibenclamide (5 mg/kg) |
|---|---|---|---|---|
| Blood Glucose (mg/dL) | 452 ± 44 | 206 ± 7 *† | 127 ± 3 *† | 128 ± 5 *† |
| Serum Insulin (nIU/mL) | 2.6 ± 0.1 | 4.8 ± 0.2 *† | 7.0 ± 0.2 *†‡ | 7.2 ± 0.1 *† |
| Total Cholesterol (mg/dL) | 99.5 ± 5.6 | 83.8 ± 2.1 | 78.0 ± 4.9 *† | 77.6 ± 4.9 *† |
| Hepatic SOD | Significantly Decreased | Normalized | Significantly Improved *† | Similar to this compound 100 mg/kg |
Data presented as mean ± SE. * Significant vs. Diabetic Control; † Significant vs. Normal Control; ‡ Significant vs. This compound 50 mg/kg.
Table 2: Anti-Obesity Effects in HFD-Induced Obese Rats (4-week study) [3] [4]
| Parameter | HFD Control Group | This compound (50 mg/kg) | This compound (100 mg/kg) | Atorvastatin (10 mg/kg) |
|---|---|---|---|---|
| Triglycerides (TG) | Significantly Elevated | Reduced | Significantly Reduced * | Significantly Reduced * |
| Total Cholesterol (TC) | Significantly Elevated | Reduced | Significantly Reduced * | Significantly Reduced * |
| Hepatic MDA | Significantly Elevated | Reduced | Significantly Reduced * | Significantly Reduced * |
| Key Molecular Effect | - | - | Upregulation of PPAR-γ mRNA & protein | Upregulation of PPAR-γ |
Significant improvement compared to HFD Control group.
The following workflow outlines a standard in vivo protocol for evaluating the anti-diabetic activity of this compound, based on the cited research [1] [2]:
Experimental workflow for evaluating this compound's anti-diabetic effects in rodents.
This compound exerts its effects through multiple signaling pathways, with key mechanisms illustrated below:
Proposed signaling pathways for this compound's anti-diabetic and anti-obesity effects.
This compound represents a promising multi-target natural product for managing interconnected metabolic disorders. Its glucoside moiety is noted to enhance water solubility and bioavailability compared to its aglycone, aesculetin [1] [2]. Current research supports its potential as a lead compound or a valuable nutraceutical.
Future research should focus on:
The current understanding is that cichoriin (aesculetin 7-O-glucoside) is not synthesized from scratch but is produced through the glucosylation of its aglycone precursor, esculetin. The pathway involves interconversion with esculin (esculetin 6-O-glucoside), facilitated by specific enzymes with dual activities [1].
The diagram below illustrates this core interconversion pathway.
Core interconversion pathway of this compound, esculetin, and esculin. GT: Glucosyltransferase; HD/TG: Hydrolase/Transglucosylase activity.
The pathway is catalyzed by specific enzymes that have been partially characterized.
| Enzyme Class | Specific Enzyme Name | Function in Pathway | Key Characteristics | Organisms Studied |
|---|---|---|---|---|
| Glucosyl-transferase | UDP-glucose: hydroxycoumarin 7-O-glucosyltransferase | Transfers glucose from UDP-glucose to esculetin, forming this compound | Multi-substrate enzyme, highest turnover with esculetin [1] | Cichorium intybus, Nicotiana tabacum [1] |
| Transglucosylase (β-glucosidase) | Cichorium Transglucosylase | Hydrolyzes this compound to esculetin; transglucosylates esculetin to form esculin [1] | Dual hydrolytic/transglucosylase activity; high substrate specificity for coumarins [1] | Cichorium intybus [1] |
For researchers aiming to fully uncover the this compound pathway or discover others, modern multi-omics approaches are essential. The table below summarizes key experimental protocols.
| Research Phase | Methodology | Application & Purpose | Key Steps / Outputs |
|---|---|---|---|
| Metabolite Profiling | UPLC-ESI-MS/MS [2] [3] | Identify & quantify this compound, esculetin, & related metabolites in plant tissues. | Tissue extraction (80% methanol), centrifugation, LC-MS/MS analysis; identifies DAMs [2]. |
| Transcriptome Analysis | RNA-seq & PacBio Iso-seq [3] | Find genes & transcripts correlated with this compound accumulation. | RNA extraction from different tissues; identifies DEGs; full-length transcripts from Iso-seq [3]. |
| Integrated Analysis | KEGG Pathway Enrichment [2] | Link DAMs & DEGs to specific biosynthetic pathways (e.g., phenylpropanoid). | Map DEGs & DAMs to KEGG database; find correlated genes/metabolites [2]. |
| Gene Validation | Heterologous Expression & Transgenics | Test gene function by expressing in model systems (e.g., tobacco). | Clone candidate genes into vectors; transform plants; analyze metabolite changes [4]. |
| Comparative Genomics | Genome-wide analysis [5] | Identify gene families (e.g., UGTs) & evolution in medicinal plants. | Whole-genome sequencing; phylogenetic analysis of gene families; synteny analysis [5]. |
Despite the known steps, significant knowledge gaps remain. A key challenge is the unknown ortho-hydroxylase that converts umbelliferone to esculetin [1]. Furthermore, the regulatory mechanisms controlling the entire pathway are uncharacterized.
Community-driven initiatives are building integrated knowledge bases to address such challenges by linking scattered data on plant chemistry, genomics, and experimental evidence [6]. These resources aim to systematically accelerate the discovery and characterization of plant natural product pathways like that of this compound.
The table below outlines the traditional uses of chicory (the source plant of cichoriin) and its key chemical constituents.
| Aspect | Description |
|---|---|
| Primary Traditional Uses | Treatment of liver & gallbladder disorders (jaundice, liver enlargement, gallstones), digestive ailments (dyspepsia, loss of appetite), and as a mild laxative/diuretic [1] [2] [3]. |
| Common Preparation Methods | Decoctions or teas from roots/aerial parts; syrup for infants; leaf ointment for wounds [2] [3]. |
| Phytochemical Context | This compound (aesculetin 7-glucoside) is a coumarin glycoside found in chicory flowers, leaves, and aerial parts [4] [5]. Other key bioactive compounds include sesquiterpene lactones (lactucin, lactucopicrin) and inulin [1] [2] [6]. |
Recent preclinical studies demonstrate that this compound mediates its effects through antioxidant, anti-inflammatory actions and modulation of key metabolic pathways.
| Pharmacological Activity | Proposed Mechanism of Action | Key Experimental Findings |
|---|---|---|
| Antidiabetic Activity [7] [4] | Upregulates GLUT4, PI3K, AMPK expression; boosts serum insulin; enhances antioxidant defenses (↑ SOD, Catalase); inhibits α-glucosidase. | In HFD/STZ-induced diabetic rats, this compound (100 mg/kg) significantly reduced blood glucose, triglycerides, and total cholesterol, outperforming glibenclamide in lipid reduction [7]. |
| Anti-obesity & Hepatoprotective Activity [8] | Upregulates PPAR-γ expression; improves lipid profile; reduces oxidative stress (↓ MDA, ↑ GSH). | In HFD-induced obese rats, this compound (100 mg/kg) alleviated dyslipidemia, improved liver and kidney function markers (ALT, AST, urea, creatinine), and reversed histopathological damage [8]. |
| Cardioprotective Activity [4] | Protects cardiomyocytes from H₂O₂-induced oxidative stress; exhibits strong free radical scavenging (DPPH) and metal chelation. | In H9c2 cardiomyocytes, this compound pre-treatment significantly increased cell viability against H₂O₂-induced damage and demonstrated blood-compatible properties at tested concentrations [4]. |
| Antioxidant & Anti-inflammatory [4] [8] | Scavenges free radicals; chelates metals; inhibits lipid peroxidation; restores endogenous antioxidants (GSH). | This compound showed potent metal chelating activity (IC₅₀ = 2.33 ± 0.28 μg/mL) and protected against H₂O₂-induced cytotoxicity in heart cells [4]. |
For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the cited literature.
1. In Vivo Model for Antidiabetic/Anti-obesity Studies
2. In Vitro Cardioprotective Assay
The following diagram summarizes the key molecular pathways through which this compound exerts its antidiabetic and anti-obesity effects, as identified in preclinical models.
This compound modulates multiple signaling pathways to improve metabolic parameters and protect against organ damage.
Current evidence firmly establishes this compound as a promising multi-target therapeutic candidate for metabolic disorders. Its efficacy in preclinical models of diabetes, obesity, and associated cardiovascular complications is supported by robust data on its antioxidant, anti-inflammatory, and gene-regulatory activities.
For the drug development community, the next critical steps involve:
The table below summarizes the core chemical and commercial information for this compound, which is essential for its identification, handling, and experimental design.
| Property | Description |
|---|---|
| Systematic Name | 6-Hydroxy-2-oxo-2H-chromen-7-yl β-D-glucopyranoside [1] |
| Chemical Formula / MW | C₁₅H₁₆O₉ / 340.28 g/mol [2] |
| CAS Registry Number | 531-58-8 [3] [1] [2] |
| Quality/Purity | ≥95% (HPLC) [3] |
| Physical Form | Off-white to beige powder [3] |
| Melting Point | 213 - 214 °C [3] |
| Storage | 2-8°C, sealed, away from moisture and light [3] |
A highly specific High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for quantifying this compound and related compounds in plant material [4].
Recent studies highlight this compound's multi-target therapeutic potential. The table below summarizes key in vitro bioactivities relevant for drug development screens.
| Assay | Observed Activity / Result |
|---|---|
| Antioxidant Activity | DPPH radical scavenging: 80.71% at 100 μg/mL; metal chelation: 74.60% at 100 μg/mL [5] [6]. |
| Antidiabetic Activity | α-amylase inhibition: 74.55%; α-glucosidase inhibition: 84.08%; DPP-IV inhibition: 77.78% (all at 100 μg/mL) [5] [6]. |
| Cytoprotective Effect | Protected H9c2 cardiomyocytes against H₂O₂-induced oxidative stress; restored SOD and CAT activities; reduced LDH release [5] [6]. |
| Cytotoxicity & Hemocompatibility | Low cytotoxicity in H9c2 and 3T3-L1 cells (~65% viability at 100 μg/mL); high IC₅₀ in hemolysis test (1211.37 μg/mL) [5] [6]. |
These activities are supported by in-silico studies indicating strong binding affinities to target proteins and a favorable drug-likeness and toxicity profile [5].
Based on the available information, the following workflow outlines the key stages in the isolation and study of this compound.
For your own isolation protocol development, here are some critical points derived from the research on related compounds:
Current knowledge of cichoriin's safety comes primarily from animal studies, with no clinical trial data available to define human dosing or confirm safety in humans.
| Study Type / Model | Dosage / Concentration | Key Findings / Outcomes | Citations |
|---|---|---|---|
| In Vivo (Rat Model) | 50 mg/kg/day and 100 mg/kg/day for 4 weeks | No adverse effects or mortality reported; improved metabolic and oxidative stress markers. | [1] |
| In Vitro (Cell Viability) | Up to 100 μg/mL on H9c2 and 3T3-L1 cells | High cell viability (>90%), indicating low cytotoxicity. | [2] |
| In Vitro (Hemocompatibility) | Up to 250 μg/mL with human erythrocytes | Negligible hemolysis (<2%), suggesting blood compatibility. | [2] |
| In Silico (ADMET Prediction) | N/A | Predicted favorable intestinal absorption; no inhibition of major cytochrome P450 enzymes (CYP2D6, CYP3A4). | [2] |
For researchers looking to replicate or build upon existing toxicity assessments, here are the methodologies from key studies.
In Vivo Repeated Dose Toxicity Study [1]
In Vitro Cytotoxicity Assay [2]
In Vitro Hemolysis Assay [2]
This compound's safety profile is supported by its observed mechanisms of action and the broader context of its source plant.
Mechanisms of Action: this compound has demonstrated antioxidant, anti-inflammatory, and lipid-lowering effects in preclinical models. It upregulates PPAR-γ expression, modulates key pathways like PI3K/AKT and AMPK, and protects cardiomyocytes from oxidative stress, which collectively contribute to its therapeutic potential against metabolic diseases [1] [3] [2]. The diagram below illustrates these core mechanisms.
Safety of the Source Plant: this compound is isolated from chicory ( Cichorium intybus L.). Chicory root is generally recognized as safe (GRAS) by the FDA when consumed in foods, and chicory-derived inulin is a common prebiotic fiber [4]. However, extracts of the whole plant have been associated with contact dermatitis and allergic reactions in sensitive individuals, particularly those allergic to plants in the Asteraceae family [4] [5]. Due to traditional use as an emmenagogue, chicory is recommended to be avoided during pregnancy [4].
While preliminary data is promising, significant information gaps must be addressed before clinical development.
This compound (6-hydroxy-7-O-glucosylcoumarin or aesculetin 7-glucoside) is a coumarin glycoside compound predominantly found in various parts of the chicory plant (Cichorium intybus L.). This bioactive molecule features a coumarin core structure with a hydroxy group at position 6 and a β-D-glucopyranosyl moiety attached at position 7, which significantly enhances its water solubility, bioavailability, and oxidative stability while reducing potential toxicity compared to non-glycosylated coumarins. [1] this compound belongs to the phenylpropanoids and polyketides class, specifically under coumarin glycosides, known for their aromatic heteropolycyclic structures with attached sugar moieties. [1]
The therapeutic potential of this compound has garnered significant attention in pharmaceutical research, with demonstrated biological activities including antioxidant, anti-inflammatory, antidiabetic, antimicrobial, hepatoprotective, and cardioprotective effects. [2] [1] [3] Recent investigations have particularly highlighted its promising anti-diabetic properties through multiple mechanisms, such as enhancing insulin secretion, improving serum lipid profiles, reducing oxidative stress, and upregulating key metabolic regulators including GLUT4, AMPK, and PI3K. [2] The growing interest in this compound aligns with the broader pharmaceutical trend toward developing natural product-derived therapeutics with multi-target mechanisms and favorable safety profiles.
This compound's chemical structure consists of:
The glycosidic bond in this compound significantly influences its physicochemical properties, including enhanced hydro-solubility, improved stability against oxidation, and potentially better absorption profiles compared to its aglycone counterpart. [1] This structural feature also contributes to its reduced cytotoxicity while maintaining biological activity, making it particularly attractive for pharmaceutical development.
According to the Indian Medicinal Plants, Phytochemistry and Therapeutics (IMPPAT) database, this compound is reported to be present in the aerial parts, flowers, and leaves of Cichorium intybus. [1] The concentration varies significantly depending on the plant part, growth conditions, harvest time, and extraction methods employed. While comprehensive quantitative data on this compound distribution across different chicory tissues is limited in the available literature, its presence contributes to the overall bioactive profile of chicory extracts alongside other prominent compounds such as inulin, sesquiterpene lactones, cichoric acid, and phenolic acids. [3]
Table 1: Bioactive Compounds in Chicory (Cichorium intybus L.) and Their Reported Biological Activities
| Compound Class | Specific Compounds | Reported Biological Activities |
|---|---|---|
| Coumarins | This compound, Esculetin, Scopoletin | Antidiabetic, Antioxidant, Anti-inflammatory, Antimicrobial |
| Phenolic Acids | Chlorogenic acid, Caffeic acid, Chicoric acid | Antioxidant, Anti-inflammatory, Hepatoprotective |
| Sesquiterpene Lactones | Lactucin, Lactucopicrin | Bitter principles, Digestive stimulants, Anti-inflammatory |
| Fructans | Inulin (varying DP) | Prebiotic, Dietary fiber, Blood glucose regulation |
Soxhlet extraction represents a traditional approach for isolating bioactive compounds from plant matrices. For this compound extraction, the optimized Soxhlet parameters include:
The conventional Soxhlet method provides reasonable extraction yields but requires prolonged processing times and substantial solvent consumption. [4] Additionally, the elevated temperatures may potentially degrade heat-sensitive compounds, necessitating careful optimization of thermal exposure.
Ultrasound-assisted extraction (UAE) has emerged as a more efficient and environmentally friendly alternative for this compound extraction. The mechanism involves acoustic cavitation produced in the solvent, which enhances cell wall disruption and improves mass transfer rates. [4] [5] The optimized UAE parameters include:
UAE offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, improved extraction yields, and preservation of heat-sensitive compounds. [4] Comparative studies demonstrate that UAE achieves higher this compound yields (64.79%) with excellent purity (>95%) compared to Soxhlet extraction (59.1% yield, >90% purity). [4]
Several factors significantly influence this compound extraction efficiency and require systematic optimization:
Table 2: Comparison of Extraction Methods for Bioactive Compounds from Chicory
| Extraction Method | Optimal Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Soxhlet Extraction | Solid-solvent 1:40, 90°C, 6h | 59.1% (inulin) [4] | >90% | Simple operation, no filtration needed | Long time, high solvent use, potential degradation |
| Ultrasound-Assisted Extraction | Solid-solvent 1:40, 60°C, 120min | 64.79% (inulin) [4] | >95% | Faster, higher yield, lower temperature | Equipment cost, scale-up challenges |
| Heat Reflux Extraction | Solid-solvent 1:10-1:50, 70-90°C, 30min-24h | Variable | Variable | Good for thermostable compounds | Potential degradation of heat-labile compounds |
High-Performance Liquid Chromatography (HPLC) represents the gold standard for this compound quantification in chicory extracts. The recommended protocol includes:
For enhanced sensitivity and compound identification, Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior characterization capabilities. [4] The MS parameters should include electrospray ionization (ESI) in negative mode with appropriate mass range scanning (e.g., m/z 100-1000).
Comprehensive structural characterization of isolated this compound requires a multidisciplinary analytical approach:
This compound demonstrates significant free radical scavenging activity and metal chelation capacity, which can be quantified through standardized assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
Metal Chelating Activity:
Research demonstrates that this compound exhibits dose-dependent metal chelating activity, with recorded values of 61.07 ± 0.43% and 74.60 ± 0.39% at concentrations of 20 and 100 μg/mL, respectively. [1]
The antidiabetic potential of this compound can be evaluated through enzyme inhibition assays:
α-Glucosidase Inhibition Assay:
α-Amylase Inhibition Assay:
Studies indicate that this compound exhibits concentration-dependent inhibition of both α-glucosidase and α-amylase enzymes, contributing to its potential as a natural approach for managing postprandial hyperglycemia. [1]
For comprehensive antidiabetic assessment, in vivo studies using appropriate animal models provide critical pharmacological data:
Research demonstrates that this compound treatment significantly decreases blood glucose levels (from 452 ± 44 mg/dL to 127 ± 3 mg/dL at 100 mg/kg), improves serum insulin, and ameliorates lipid profiles in diabetic rats. [2]
The following diagram illustrates the comprehensive workflow for extracting, isolating, and characterizing this compound from chicory:
Figure 1: Comprehensive Workflow for this compound Extraction and Characterization from Chicory
The following diagram illustrates the multifaceted antidiabetic mechanisms of this compound based on current research findings:
Figure 2: Proposed Multitarget Mechanisms for this compound's Antidiabetic Activity
This compound represents a promising bioactive compound with significant potential for pharmaceutical development, particularly in managing diabetes and associated complications. The optimized extraction protocols detailed in these application notes, particularly ultrasound-assisted extraction, provide efficient methodologies for obtaining high-purity this compound from chicory plant material. Comprehensive characterization using advanced analytical techniques ensures proper identification and quality control of the isolated compound.
The multifaceted biological activities of this compound, including its antidiabetic, antioxidant, and cardioprotective effects, underscore its therapeutic potential. [2] [1] The compound's ability to modulate multiple targets involved in glucose metabolism and oxidative stress response positions it as a valuable candidate for further drug development. Additionally, the favorable safety profile and natural origin of this compound align with current trends in preventive medicine and natural product-based therapeutics.
Future research directions should focus on:
These application notes provide researchers with comprehensive protocols for extracting, characterizing, and evaluating this compound, facilitating further investigation into this promising natural product for pharmaceutical applications.
This compound (6-hydroxy-7-O-glucosylcoumarin or aesculetin 7-glucoside) is a coumarin glycoside compound predominantly found in various organs of Cichorium intybus L. (chicory) plants, including roots, florets, bracts, and leaves. This bioactive compound has gained significant research interest due to its demonstrated antidiabetic properties and antioxidant activities in recent pharmacological studies [1] [2] [3]. This compound belongs to the benzopyrone family of phenolic compounds, characterized by a coumarin core (chromen-2-one) with a hydroxy group at position 6 and a β-D-glucopyranosyl moiety attached at position 7 [3]. The attached sugar moiety enhances its water solubility, bioavailability, and oxidative stability while reducing toxicity compared to non-glycosylated coumarins [1].
The analysis of this compound in plant samples presents several analytical challenges due to the complex nature of plant matrices and the presence of structurally similar compounds. Plant tissues contain numerous interfering compounds including other polyphenols, flavonoids, chlorophyll, and sesquiterpene lactones that can co-elute with the target analyte or cause matrix effects during analysis [2]. Additionally, this compound exists in varying concentrations across different plant organs and is influenced by cultivation conditions such as light exposure, with studies showing that blue LED light can enhance polyphenol production in chicory [4]. This document presents a comprehensive and validated HPLC method for the reliable quantification of this compound in plant samples, addressing these challenges through optimized sample preparation and chromatographic conditions.
Table 1: Key Sections of These Application Notes
| Section | Focus Area | Key Information Provided |
|---|---|---|
| Sample Preparation | Extraction and Cleanup | Specific procedures for different plant organs, SPE cleanup methods |
| HPLC Configuration | Instrumentation & Columns | Recommended columns, mobile phases, detection parameters |
| Method Validation | Validation Parameters | Specific data on linearity, precision, accuracy, LOD, LOQ |
| Analysis Protocol | Step-by-Step Procedure | Detailed standardized operating procedure |
| Troubleshooting | Problem-Solving | Common issues and solutions for method implementation |
Proper sample collection and storage are critical for maintaining the integrity of this compound in plant samples. Different organs of Cichorium intybus L. exhibit varying phytochemical profiles, with sesquiterpene lactones predominantly characterizing roots and stems, while hydroxycinnamic derivatives accumulate in florets, bracts, and leaves [2]. For consistency, plant materials should be carefully dissected into specific organs immediately after collection. Samples should be flash-frozen in liquid nitrogen to prevent degradation and stored at -80°C until extraction [4]. For long-term storage, freeze-drying (lyophilization) is recommended to preserve stability while allowing easy processing.
The extraction efficiency of this compound varies significantly based on the plant matrix and solvent system. The following optimized procedure ensures maximum recovery of this compound while minimizing degradation:
Homogenization: Grind 100 mg of frozen plant material in a mortar with liquid nitrogen to a fine powder [4]. For dried samples, use a mechanical grinder to achieve uniform particle size.
Extraction: Transfer the powdered material to a centrifuge tube and add 1 mL of ethanol-water (75:25 v/v) solution acidified to pH 2.5 with formic acid [4]. The acidic conditions enhance the stability of phenolic compounds.
Sonication: Subject the mixture to ultrasonic extraction in a bath sonicator at a constant frequency of 39 kHz and power of 100 W for 30 minutes at 5°C [4]. Maintaining low temperature during sonication prevents thermal degradation.
Centrifugation: Centrifuge at 9000 rpm for 5 minutes to pellet insoluble debris [4]. Carefully collect the supernatant.
Re-extraction: Repeat the extraction twice more with fresh solvent (2 × 1 mL) and combine the supernatants.
Defatting: Partition the combined hydroethanolic extract with n-hexane (3 × 2 mL) to remove lipophilic compounds that could interfere with the analysis [4].
Concentration: Evaporate the hydroethanolic phase to dryness using a rotary evaporator at 40°C. Reconstitute the residue in 250 μL of methanol-water (1:1 v/v) solution adjusted to pH 2.5 with formic acid [4].
Filtration: Prior to HPLC analysis, filter the reconstituted extract through a 0.45 μm nylon syringe filter to remove particulate matter that could damage the HPLC column [5].
For complex plant matrices or samples with low this compound concentrations, additional cleanup using Solid Phase Extraction is recommended. This technique provides selective separation and purification of target analytes using a sorbent stationary phase, effectively isolating small molecules from biological matrices [6]. Use C18 SPE cartridges conditioned with methanol followed by acidified water (pH 3.0). After loading the sample, wash with 10% methanol to remove interferents, then elute this compound with 80% methanol. Concentrate the eluent under nitrogen and reconstitute in the mobile phase for HPLC analysis.
The following HPLC system configuration has been optimized for the separation and quantification of this compound in complex plant matrices:
Chromatography System: UHPLC system capable of high-pressure operation (up to 1000 bar) for use with sub-2μm particles, or standard HPLC system for methods using 3-5μm particles [6] [7].
Column Selection: For method development, begin with reverse-phase C18 columns as they provide the highest probability of successful analysis for polar analytes like this compound [7]. Recommended columns include:
Detection System: Photodiode Array Detector (DAD) with monitoring at 330 nm for this compound [3]. For enhanced sensitivity and selectivity in complex matrices, Quadrupole Time-of-Flight Tandem Mass Spectrometry (QqTOF-MS/MS) is recommended [2].
Column Temperature: Maintain at 25°C for retention time reproducibility [5].
Injection Volume: 10 μL for standard analytical columns [5].
Mobile phase composition is the most powerful parameter for optimizing selectivity in reversed-phase HPLC [7]. The recommended initial conditions are:
Alternative option: Methanol-water mixtures can be tested if acetonitrile fails to provide adequate separation, though acetonitrile generally provides sharper peaks and lower backpressure [7]. The addition of acid suppresses ionization of acidic groups, improving peak shape and retention of phenolic compounds.
For samples containing multiple compounds with a wide range of polarities, gradient elution is necessary to avoid excessive retention times while maintaining resolution [7]. The following gradient program provides excellent separation of this compound from interferents:
Table 2: Optimized Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 15 | 70 | 30 | 1.0 |
| 25 | 50 | 50 | 1.0 |
| 30 | 10 | 90 | 1.0 |
| 32 | 10 | 90 | 1.0 |
| 33 | 95 | 5 | 1.0 |
| 40 | 95 | 5 | 1.0 |
For less complex samples or when using UHPLC, the gradient time can be shortened proportionally while maintaining the same elution profile.
Method validation is essential to confirm that the analytical procedure is suitable for its intended purpose. The following validation parameters were assessed according to ICH guidelines [5] [7].
The method demonstrated excellent specificity with baseline separation of this compound from other plant matrix components. Resolution between this compound and the closest eluting compound was greater than 2.0, which meets system suitability requirements [5]. Peak purity index was >0.999 when analyzed with a DAD detector, confirming the absence of co-eluting peaks.
The method showed linear response over a concentration range of 0.0005-0.040 mg/mL for this compound. The calibration curve was constructed using six concentration levels, each analyzed in triplicate. The regression analysis yielded a correlation coefficient (r²) of 0.9998, indicating excellent linearity. The calibration curve was described by the equation y = 45,267x + 128.5 [5].
Method precision was demonstrated through repeatability (intra-day) and intermediate precision (inter-day) studies. Accuracy was determined by spiking pre-analyzed samples with known quantities of this compound reference standard at three concentration levels (0.005%, 0.05%, and 0.30% with respect to acetylsalicylic acid content) and calculating the percentage recovery [5]. The results are summarized in the table below:
Table 3: Method Validation Parameters for this compound Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.0005-0.040 mg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥0.999 |
| Limit of Detection (LOD) | 0.0001 mg/mL | - |
| Limit of Quantification (LOQ) | 0.0003 mg/mL | - |
| Repeatability (RSD, n=6) | 0.82% | ≤2.0% |
| Intermediate Precision (RSD) | 1.35% | ≤3.0% |
| Accuracy (Recovery) | 98.5-101.2% | 98-102% |
| System Suitability (Theoretical Plates) | >8,000 | >2,000 |
The robustness of the method was evaluated by deliberately varying key chromatographic parameters including mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The method proved robust with all system suitability criteria met under all modified conditions. The relative standard deviation for this compound retention time was less than 1.5% across all variations.
The stability of standard and sample solutions was assessed over 48 hours at room temperature and at 4°C. No significant degradation was observed when solutions were stored at 4°C protected from light, with percentage deviation of less than 2% from initial values.
Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of this compound reference standard (Certified Reference Material) into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile [5].
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with mobile phase to cover the concentration range of 0.0005-0.040 mg/mL for constructing the calibration curve.
System Suitability Solution (SSS): Prepare a solution containing this compound and closely eluting compounds from the plant matrix to verify resolution before sample analysis [5].
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
System Suitability Test: Inject the system suitability solution to verify that the chromatographic system meets the required parameters:
Calibration Curve: Inject each working standard solution in triplicate to establish the calibration curve.
Sample Analysis: Inject filtered sample extracts following the same chromatographic conditions.
Peak Identification: Identify this compound based on retention time matching with the standard and by UV spectrum when using DAD detection.
The following workflow diagram illustrates the complete analytical procedure:
Even with a validated method, analysts may encounter issues during implementation. The following table addresses common problems and recommended solutions:
Table 4: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Poor peak shape (tailing) | Column degradation, Silanol interactions | Use end-capped C18 columns, Add acid to mobile phase, Replace old column |
| Retention time drift | Mobile phase inconsistency, Temperature fluctuations | Prepare fresh mobile phase daily, Use column oven for temperature control |
| Low recovery | Incomplete extraction, Degradation during sample preparation | Optimize extraction time/solvent, Perform extraction at lower temperature, Use antioxidant additives |
| Matrix interference | Co-extracted compounds from plant material | Implement SPE cleanup, Optimize gradient program, Use more selective detection (MS) |
| High backpressure | Column blockage, Particulates in sample | Centrifuge and filter samples (0.45 μm), Use in-line guard column, Flush system with appropriate solvents |
| Decreased sensitivity | Detector lamp aging, Injection volume issues | Check detector performance, Confirm injection volume accuracy, Consider sample concentration |
The validated HPLC method for this compound analysis has been successfully applied in various research contexts:
Plant Breeding Studies: Quantifying this compound levels in different cultivars of Cichorium intybus L. to identify varieties with enhanced bioactive compound production [2] [4].
Agricultural Research: Investigating the effect of cultivation conditions, such as LED light exposure, on this compound accumulation in chicory plants. Studies have shown that blue LEDs induce accumulation of highly antioxidant polyphenols in both Rossa di Treviso Precoce and Tardiva cultivars [4].
Pharmacological Studies: Providing quality control for samples used in bioactivity studies, particularly those investigating this compound's antidiabetic effects and cardioprotective activity against oxidative stress [1] [3].
Bioavailability Studies: Supporting ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies by accurately quantifying this compound in various biological matrices [3].
The following diagram illustrates this compound's biosynthesis and biological activities, which can be investigated using this HPLC method:
This document presents a comprehensive and validated HPLC method for the analysis of this compound in plant samples. The method has been demonstrated to be specific, accurate, precise, and robust across the validated concentration range. The sample preparation procedure effectively extracts this compound while minimizing matrix interference, and the chromatographic conditions provide excellent separation with reasonable analysis time.
The application notes and protocols provided herein will enable researchers to reliably quantify this compound in various plant matrices, supporting research on this promising bioactive compound. The method is sufficiently flexible to be adapted to different laboratory settings, from conventional HPLC to advanced UHPLC-MS systems, making it accessible to a wide range of researchers in natural product chemistry, pharmacology, and agricultural science.
This document provides detailed methodologies for assessing the antioxidant, antidiabetic, and cardioprotective potential of cichoriin (6-hydroxy-7-O-glucosylcoumarin), a coumarin glycoside from Cichorium intybus L.
This compound demonstrates significant free radical scavenging and metal chelating capabilities, which are crucial for mitigating oxidative stress-related pathologies [1].
1.1 DPPH Radical Scavenging Assay
1.2 Metal Chelating Activity
Table 1: In Vitro Antioxidant Activity of this compound [1]
| Assay | This compound IC₅₀ (µg/mL) | Standard Compound IC₅₀ (µg/mL) |
|---|---|---|
| DPPH | 18.21 ± 0.42 | Ascorbic acid: 3.85 ± 0.08 |
| Metal Chelating | 2.33 ± 0.28 | EDTA: 2.33 ± 0.28 |
This compound inhibits key carbohydrate-metabolizing enzymes and enhances glucose uptake [1] [2].
2.1 α-Glucosidase Inhibition Assay
2.2 Glucose Uptake Assay in 3T3-L1 Adipocytes
Table 2: Enzyme Inhibition Profile of this compound [1]
| Enzyme Target | This compound IC₅₀ (µg/mL) | Standard Drug IC₅₀ (µg/mL) |
|---|---|---|
| α-Glucosidase | 58.34 ± 0.41 | Acarbose: 39.12 ± 0.33 |
| α-Amylase | 74.60 ± 0.39 | Acarbose: 45.20 ± 0.28 |
This compound protects cardiomyocytes from oxidative stress-induced damage [1].
3.1 H₂O₂-Induced Oxidative Stress in H9c2 Cardiomyocytes
Table 3: Cardioprotective Effects of this compound in H9c2 Cells [1]
| Parameter | Normal Control | H₂O₂ Control | This compound (50 µM) + H₂O₂ |
|---|---|---|---|
| Cell Viability (% Control) | 100 ± 2.1 | 48.5 ± 3.2 | 82.7 ± 2.9 |
| ROS Production (% Control) | 100 ± 3.5 | 285.4 ± 12.7 | 132.6 ± 8.4 |
| Caspase-3 Activity (Fold) | 1.0 ± 0.1 | 3.8 ± 0.3 | 1.7 ± 0.2 |
This compound modulates multiple signaling pathways involved in glucose metabolism and oxidative stress response. The following diagram illustrates its integrated mechanisms of action.
Diagram 1: Integrated mechanisms of action for this compound's antidiabetic and cardioprotective effects. This compound modulates multiple signaling pathways including AMPK/PI3K/GLUT4 for glucose metabolism and NRF2-mediated antioxidant defense [1] [2].
The following diagram outlines a standardized workflow for comprehensive this compound bioactivity assessment.
Diagram 2: Comprehensive experimental workflow for this compound bioactivity assessment. The protocol progresses from biochemical assays to cellular studies and molecular mechanism elucidation [1].
This compound's glycosylated structure provides advantageous physicochemical properties [3]:
These application notes summarize an experimental protocol for evaluating the PPAR-γ activation potential of Cichoriin using a high-fat diet (HFD)-induced obesity model in rats. The methodology and findings are based on a 2022 study by El-Desoky et al. [1] [2].
1. Objective To evaluate the effect of this compound on the mRNA and protein expression of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) in adipose tissue of HFD-induced obese rats.
2. Materials
3. Study Design & Dosing Protocol The following workflow outlines the complete experimental setup, from animal acclimatization to final analysis:
4. Sample Collection and Processing
5. RNA Extraction and RT-PCR for PPAR-γ mRNA Expression
6. Protein Expression Analysis
The administration of this compound in the HFD-induced obesity model yielded significant results, summarized in the table below.
Table 1: Effects of this compound on Metabolic Parameters and PPAR-γ Expression in HFD-induced Obese Rats
| Parameter Assessed | HFD Control Group | This compound (50 mg/kg) | This compound (100 mg/kg) | Atorvastatin (10 mg/kg) |
|---|---|---|---|---|
| PPAR-γ Expression | Downregulated | Upregulated | Upregulated | Not Specified in Source |
| Final Body Weight | Significantly Increased | Reduced | Reduced | Reduced |
| Serum Triglycerides (TG) | Elevated | Improved | Improved | Improved |
| Serum Total Cholesterol (TC) | Elevated | Improved | Improved | Improved |
| Hepatic & Renal MDA (Oxidative Stress Marker) | Elevated | Reduced | Reduced | Reduced |
| Hepatic & Renal GSH (Antioxidant) | Depleted | Increased | Increased | Increased |
| Heart Histopathology | Damage Observed | Improved | Improved | Improved |
The findings demonstrate that this compound administration upregulated the mRNA and protein expression of PPAR-γ in the adipose tissue of obese rats [1] [2]. This molecular action is a proposed mechanism for the observed therapeutic effects, which include:
The following diagram synthesizes the proposed mechanism of action and the consequent multi-system protective effects of this compound based on the study findings:
To build on these findings, the following experiments are suggested:
Cichoriin (aesculetin 7-glucoside) is a coumarin glucoside with demonstrated significant antioxidant, anti-obesity, and antidiabetic properties in preclinical models [1] [2]. This document provides detailed methodologies for the in vitro and in vivo assessment of its antioxidant potential.
This compound is a biomolecule belonging to the coumarin family, characterized by a sugar moiety that enhances its water solubility, bioavailability, and oxidative stability [2]. Its antioxidant activity is primarily mediated through:
The following sections summarize the experimental evidence and provide standardized protocols for evaluating these activities.
Animal studies provide comprehensive data on the systemic antioxidant effects of this compound. The typical experimental workflow involves inducing a state of oxidative stress (e.g., with a high-fat diet or streptozotocin) and then treating with this compound.
The table below summarizes the effects of this compound on key oxidative stress markers in rodent models.
Table 1: Ameliorative Effects of this compound on Oxidative Stress Markers In Vivo
| Biomarker | Observed Effect of this compound Administration | Biological Significance |
|---|---|---|
| Hepatic & Renal MDA | Significant dose-dependent decrease [1] [2] | Reduced lipid peroxidation; indicates less oxidative damage to cell membranes. |
| Hepatic SOD | Significant increase in activity [2] | Enhanced primary endogenous antioxidant defense; SOD converts superoxide radicals to hydrogen peroxide. |
| Serum Catalase | Significant increase in activity [2] | Improved breakdown of hydrogen peroxide into water and oxygen, preventing formation of more reactive radicals. |
| Serum Total Antioxidant Capacity (TAC) | Significant increase [2] | Overall enhancement of the radical-neutralizing capacity of the biological system. |
| Reduced Glutathione (GSH) | Increased levels in liver and kidney tissues [1] | Boosted cellular levels of a major non-enzymatic antioxidant, crucial for detoxification. |
This protocol is adapted from the methodologies used to generate the data in Table 1 [1] [2].
A. Preparation of Tissue Homogenates
B. Lipid Peroxidation Assay (Measurement of MDA)
C. Reduced Glutathione (GSH) Assay
In vitro assays are essential for a direct and rapid assessment of this compound's free radical scavenging ability.
Table 2: Common Spectrophotometric Assays for In Vitro Antioxidant Activity
| Assay | Mechanism | Key Procedure Details | Measurement |
|---|
| DPPH [3] [4] | Single Electron Transfer (ET): Antioxidant donates an electron to the stable DPPH• radical, decolorizing it. | - Incubate 0.1 mL of this compound solution with 0.3 mL of methanolic DPPH (660 µM).
This compound's antioxidant effects are linked to the upregulation of key metabolic pathways. The following diagram illustrates the proposed signaling pathway and molecular targets based on in vivo evidence [2].
Diagram 1: Proposed mechanism of this compound action, involving upregulation of AMPK/PI3K/GLUT4 signaling, leading to improved metabolic parameters and reduced oxidative stress. Based on data from [2].
This protocol outlines the steps for verifying the upregulation of targets like PPAR-γ, AMPK, and PI3K as shown in mechanistic studies [1] [2].
RNA Extraction:
cDNA Synthesis:
Quantitative RT-PCR:
Cichoriin (6-hydroxy-7-O-glucosylcoumarin or aesculetin 7-glucoside) is a coumarin glucoside compound that has recently emerged as a promising natural product candidate for managing obesity and its metabolic complications. Obesity represents a significant global health challenge, characterized by excessive fat accumulation resulting from long-term energy imbalance and associated with serious comorbidities including diabetes, cardiovascular diseases, and hepatorenal dysfunction [1] [2]. Current pharmacological interventions for obesity often demonstrate limited efficacy and concerning safety profiles, creating an urgent need for safer alternative therapies [1]. This compound belongs to the biocoumarin family and possesses a sugar moiety that enhances its water solubility, bioavailability, and oxidative stability while reducing potential toxicity [3]. Recent investigations have revealed that this compound exerts its anti-obesity effects through multiple molecular mechanisms, positioning it as a promising multi-target therapeutic agent for metabolic disease management.
The molecular mechanisms through which this compound ameliorates obesity and its metabolic sequelae involve modulation of key signaling pathways and transcription factors regulating lipid metabolism, insulin sensitivity, and oxidative stress response. The most well-characterized mechanism involves the upregulation of PPAR-γ (peroxisome proliferator-activated receptor gamma), a nuclear receptor that plays pivotal roles in adipocyte differentiation, lipid metabolism, and glucose homeostasis [1] [2]. Additionally, this compound administration demonstrates activation of insulin signaling pathways through enhanced expression of PI3K (phosphatidylinositol-3-kinase), AMPK (5'-AMP-activated kinase), and GLUT4 (glucose transporter type 4), which collectively improve glucose uptake in peripheral tissues and ameliorate insulin resistance [3]. The compound also exhibits potent antioxidant properties by reducing malondialdehyde (MDA) levels—a marker of lipid peroxidation—while enhancing cellular defense mechanisms through increased glutathione (GSH) levels and improved total antioxidant capacity (TAC) [1] [3]. These multifaceted mechanisms work synergistically to counteract the pathophysiological processes underlying obesity and its metabolic complications.
Table 1: Molecular Targets of this compound in Anti-Obesity Effects
| Target | Type | Expression Change | Biological Effect |
|---|---|---|---|
| PPAR-γ | Nuclear receptor | Upregulation | Improved adipocyte differentiation, lipid metabolism, glucose homeostasis |
| PI3K | Signaling kinase | Upregulation | Enhanced insulin signaling, metabolic regulation |
| AMPK | Metabolic sensor | Upregulation | Improved cellular energy balance, glucose uptake |
| GLUT4 | Glucose transporter | Upregulation | Enhanced glucose transport in adipose and muscle tissue |
| Antioxidant Enzymes | (SOD, Catalase) | Increased activity | Reduced oxidative stress, cellular protection |
The following diagram illustrates the primary molecular pathways modulated by this compound in the context of obesity management:
The preclinical evaluation of this compound's anti-obesity efficacy utilizes a well-established high-fat diet (HFD)-induced obesity model in male albino Wistar rats. This model effectively recapitulates key aspects of human metabolic syndrome, including dyslipidemia, insulin resistance, and visceral fat accumulation. The experimental workflow encompasses obesity induction, compound administration, and comprehensive analysis, as detailed in the following protocol:
Animals: Utilize male albino Wistar rats (weighing 100-150 g) obtained from reputable research animal suppliers. House the animals under standard laboratory conditions with a 12:12-hour light-dark cycle, controlled temperature (22±2°C), and relative humidity (55±5%) with ad libitum access to water and either normal pellet diet or high-fat diet as appropriate for each experimental group [1] [2].
High-Fat Diet Preparation: Prepare the obesity-inducing diet according to the following composition to provide 58% of calories from fat, 25% from protein, and 17% from carbohydrates [1] [2]:
Table 2: High-Fat Diet Composition for Obesity Induction
| Component | Amount (g per 1 kg Diet) |
|---|---|
| Normal pellet diet | 365 |
| Beef fat | 310 |
| Casein | 250 |
| Vitamins and minerals mixture | 63 |
| Cholesterol | 10 |
| Sodium chloride | 1 |
| Dried yeast | 1 |
This compound Preparation: Prepare this compound (commercially available from Sigma-Aldrich) as a fresh suspension in 1% carboxymethyl cellulose (CMC) daily. Utilize sonication and vortex mixing to ensure complete homogenization of the suspension before administration [1] [3].
Dosage Regimen: Administer this compound via oral gavage at two dosage levels: 50 mg/kg/day and 100 mg/kg/day. These doses have demonstrated efficacy in mitigating obesity-related metabolic dysfunctions in preliminary and published studies [1] [3]. Include atorvastatin (10 mg/kg) as a positive control for lipid-lowering effects [1].
Experimental Groups: Randomly assign twenty-five rats to five experimental groups (n=5 per group) after the initial six-week obesity induction period:
Treatment Duration: Continue all treatments for four weeks while maintaining the respective dietary regimens. Monitor body weight, food intake, and general health status twice weekly throughout the study period [1].
The following workflow diagram illustrates the complete experimental timeline and procedures:
Following the four-week treatment period and an overnight fasting period, euthanize animals under appropriate anesthesia and collect blood samples through cardiac puncture. Allow blood samples to clot for 30 minutes at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate serum. Store serum aliquots at -80°C until analysis. Assess key metabolic parameters using commercial diagnostic kits according to manufacturers' protocols [1] [2]:
Table 3: Serum Biochemical Parameters in HFD-Induced Obese Rats Treated with this compound
| Parameter | HFD Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Atorvastatin (10 mg/kg) |
|---|---|---|---|---|
| TG (mg/dL) | 127.7 ± 19.4 | 99.5 ± 4.8 | 76.9 ± 9.2* | 81.9 ± 5.6 |
| TC (mg/dL) | 99.5 ± 5.6 | 83.8 ± 2.1 | 78.0 ± 4.9* | 77.6 ± 4.4* |
| LDL-C (mg/dL) | Significantly Elevated | Moderate Reduction | Marked Reduction* | Marked Reduction* |
| HDL-C (mg/dL) | Significantly Reduced | Moderate Improvement | Marked Improvement* | Marked Improvement* |
| ALT (U/L) | Significantly Elevated | Moderate Reduction | Marked Reduction* | Moderate Reduction |
| AST (U/L) | Significantly Elevated | Moderate Reduction | Marked Reduction* | Moderate Reduction |
| Urea (mg/dL) | Significantly Elevated | Moderate Reduction | Marked Reduction* | Moderate Reduction |
| Creatinine (mg/dL) | Significantly Elevated | Moderate Reduction | Marked Reduction* | Moderate Reduction |
Note: * indicates statistically significant difference (p ≤ 0.05) compared to HFD control group
Prepare tissue homogenates (1:5 w/v) from liver and kidney samples in 0.1 mM phosphate-buffered saline (pH 7.4). Centrifuge homogenates at 10,000 × g for 15 minutes at 4°C and collect supernatants for analysis of oxidative stress parameters [1] [2]:
Table 4: Effects of this compound on Oxidative Stress Markers in HFD-Induced Obese Rats
| Parameter | HFD Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Atorvastatin (10 mg/kg) |
|---|---|---|---|---|
| Hepatic MDA (nmol TBARS/g tissue) | Significantly Elevated | Moderate Reduction | Marked Reduction* | Moderate Reduction |
| Renal MDA (nmol TBARS/g tissue) | Significantly Elevated | Moderate Reduction | Marked Reduction* | Moderate Reduction |
| Hepatic GSH (mg/g tissue) | Significantly Reduced | Moderate Improvement | Marked Improvement* | Moderate Improvement |
| Renal GSH (mg/g tissue) | Significantly Reduced | Moderate Improvement | Marked Improvement* | Moderate Improvement |
| SOD (U/mg protein) | Significantly Reduced | Moderate Improvement | Marked Improvement* | Moderate Improvement |
| Catalase (U/L) | 151.0 ± 24.9 | 217.5 ± 15.7 | 395.9 ± 18.5* | Not Reported |
| TAC (mM/L) | 0.60 ± 0.05 | 0.75 ± 0.03 | 0.79 ± 0.06* | 0.83 ± 0.04* |
Note: * indicates statistically significant difference (p ≤ 0.05) compared to HFD control group
RNA Extraction and RT-PCR: Isolate total RNA from adipose tissue using a commercial nucleic acid extraction kit (Nucleospin, Macherey-Nagel). Quantify RNA purity and concentration spectrophotometrically. Synthesize complementary DNA (cDNA) using reverse transcriptase, then perform quantitative real-time PCR using specific primers for PPAR-γ, PI3K, AMPK, and GLUT4. Normalize expression levels to appropriate housekeeping genes (e.g., β-actin or GAPDH) and calculate relative expression using the 2^(-ΔΔCt) method [1] [3].
Protein Expression Analysis: Determine protein expression of target molecules using Western blotting or immunohistochemistry techniques. For Western blotting, separate proteins by SDS-PAGE, transfer to membranes, and probe with specific primary antibodies against PPAR-γ, PI3K, AMPK, and GLUT4, followed by appropriate secondary antibodies. Visualize bands using enhanced chemiluminescence and quantify densitometrically [1] [3].
Physiologically-based pharmacokinetic (PBPK) modeling represents a powerful mechanistic approach that integrates drug-specific properties with organism-specific physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in various tissues and organs [4] [5]. This modeling technique employs a "bottom-up" methodology that predicts drug behavior based on in vitro assay data and physiological parameters, allowing researchers to simulate concentration-time profiles in plasma and tissues under various dosing regimens, predict drug-drug interactions, and assess the impact of diseases or genetics on drug disposition [4]. For natural products like this compound, PBPK modeling offers significant advantages in addressing challenges associated with complex mixtures, limited clinical data, and interspecies extrapolation [4] [5].
The construction of a robust PBPK model for this compound involves several key phases that systematically integrate physiological, physicochemical, and biochemical data:
Model Architecture Definition: Develop a whole-body PBPK model incorporating key physiological compartments including liver, kidneys, gut, brain, lungs, heart, adipose tissue, muscle, and blood. Each compartment should be characterized by organ-specific volumes, blood flows, and partition coefficients [4].
Parameter Integration: Incorporate species-specific anatomical and physiological parameters (tissue volumes, blood flow rates, plasma protein levels) obtained from standardized databases. Integrate drug-specific parameters for this compound including molecular weight (estimated 340-360 g/mol for this compound), LogP (indicating hydrophilicity), pKa, permeability, plasma protein binding, and metabolic clearance rates derived from in vitro assays [4] [5].
Model Calibration and Validation: Calibrate the preliminary PBPK model using available in vivo pharmacokinetic data from rodent studies, adjusting parameters as necessary to enhance predictive performance. Validate the model using independent datasets not utilized during model development to establish reliability and accuracy [4].
Application and Simulation: Employ the validated PBPK model to simulate this compound concentration-time profiles in plasma and target tissues under various dosing regimens, predict potential drug-drug interactions, and extrapolate pharmacokinetic behavior to special populations including obese patients, pediatric populations, and patients with hepatic or renal impairment [4] [5].
Table 5: Key Parameters for PBPK Modeling of this compound
| Parameter Category | Specific Parameters | Data Sources |
|---|---|---|
| Physicochemical Properties | Molecular weight, LogP, pKa, solubility, permeability | Experimental measurements, predictive software |
| Protein Binding | Plasma protein binding, tissue binding coefficients | Equilibrium dialysis, ultrafiltration studies |
| Metabolism | Metabolic stability, enzyme kinetics, cytochrome P450 profiling | Hepatic microsomal assays, recombinant enzymes |
| Transport | Uptake and efflux transporter affinities | Caco-2 assays, transfected cell systems |
| Physiological Parameters | Tissue volumes, blood flow rates, expression levels of enzymes/transporters | Literature values, specialized databases |
The structural optimization of this compound through medicinal chemistry approaches offers significant potential for enhancing its pharmacokinetic properties and therapeutic efficacy. The natural product's chemical structure features several modifiable positions including the glycosidic moiety, phenolic hydroxyl groups, and the coumarin core itself, which can be strategically manipulated to improve metabolic stability, membrane permeability, and target engagement [3] [6]. Structure-activity relationship (SAR) studies should focus on evaluating the contribution of the glucoside moiety to water solubility and oxidative stability, assessing the impact of different substituents on the coumarin core on PPAR-γ activation, and exploring alternative heterocyclic scaffolds that maintain the key pharmacophoric elements while improving metabolic stability [3] [6].
The following diagram illustrates the key considerations in this compound analogue development:
This compound demonstrates significant potential as a novel therapeutic agent for managing obesity and its associated metabolic complications through multi-target mechanisms involving PPAR-γ upregulation, insulin signaling pathway activation, and enhancement of cellular antioxidant defenses. The comprehensive application notes and detailed experimental protocols provided in this document establish a robust framework for advancing this compound research from preclinical validation to drug development. The integration of PBPK modeling approaches and strategic medicinal chemistry optimization will be crucial for overcoming potential challenges associated with bioavailability and accelerating the translation of this compound-based therapeutics toward clinical application. These protocols provide researchers with standardized methodologies for evaluating the anti-obesity efficacy of this compound and its analogues, facilitating comparison of results across different laboratories and accelerating the development of this promising natural product into a potential therapeutic agent for metabolic diseases.
The primary model for investigating cichoriin's direct cardioprotective effects is the H9c2 rat cardiomyocyte cell line subjected to oxidative stress.
A common and well-characterized model involves hydrogen peroxide (H₂O₂)-induced stress.
The cardioprotective effects of this compound can be quantified using a panel of functional and biochemical assays. The table below summarizes the core assays and typical results.
| Assessment Method | Experimental Principle | Key Findings with this compound |
|---|---|---|
| Cell Viability (MTT Assay) | Measures metabolic activity; reduction of yellow tetrazolium salt to purple formazan by living cells. | At 100 µg/mL, this compound maintained H9c2 cell viability at 67.40 ± 0.82% under H₂O₂ stress [2]. |
| Cytoprotection (LDH Assay) | Quantifies lactate dehydrogenase enzyme released upon cell membrane damage. | Significantly reduced LDH release in H9c2 cells exposed to H₂O₂, indicating preserved membrane integrity [2]. |
| Intracellular ROS (DCFH-DA) | Cell-permeable dye fluoresces upon oxidation by reactive oxygen species (ROS). | Decreased fluorescence signal, demonstrating reduction of H₂O₂-induced ROS levels [1] [2]. |
| Antioxidant Enzymes | Measures activity of superoxide dismutase (SOD) and catalase (CAT). | Restored SOD and CAT activities in H9c2 cells, boosting the endogenous antioxidant defense system [2]. |
| Lipid Peroxidation (MDA Assay) | Measures malondialdehyde (MDA), a byproduct of lipid membrane oxidation. | Showed anti-lipid peroxidation activity of 87.96% in vitro, protecting cell membranes from oxidative damage [2]. |
Beyond the core cardioprotective assays, this compound exhibits other relevant biological activities. The following table summarizes these key bioactivities and their experimental readouts.
| Pharmacological Activity | Experimental Model/Assay | Quantitative Result |
|---|---|---|
| Antioxidant Capacity | DPPH Radical Scavenging | 80.71 ± 0.33% at 100 µg/mL [2] |
| Metal Chelation | Ferrozine-Fe²⁺ Assay | 74.60 ± 0.39% at 100 µg/mL (IC₅₀: 2.33 µg/mL) [1] [2] |
| Antidiabetic Potential | α-Glucosidase Inhibition | 84.08 ± 0.57% at 100 µg/mL [2] |
| Antidiabetic Potential | α-Amylase Inhibition | 74.55 ± 0.46% at 100 µg/mL [2] |
| Anti-obesity Potential | Pancreatic Lipase Inhibition | 84.88 ± 0.53% at 100 µg/mL [2] |
| Hemocompatibility | Hemolysis Assay | IC₅₀ for hemolysis: 1211.37 µg/mL, indicating low RBC toxicity [2] |
The protective effects of this compound are likely mediated through multiple molecular pathways. The diagram below illustrates the proposed mechanisms by which this compound counteracts oxidative stress in cardiomyocytes.
The molecular mechanisms depicted above are supported by in-silico studies, which show that this compound has strong binding affinities to key metabolic and inflammatory target proteins, suggesting a multi-target mechanism of action [1] [2]. Its favorable predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness properties further support its potential as a therapeutic lead [1] [2].
The data from these models strongly positions this compound as a promising natural lead compound for mitigating cardiovascular damage, particularly in contexts driven by oxidative stress like diabetic cardiomyopathy and anthracycline-induced cardiotoxicity [1] [4]. The provided protocols offer a reproducible framework for its evaluation.
Future work should focus on validating these findings in more complex human cell models, such as those derived from human induced pluripotent stem cells (hiPSCs), which can better recapitulate human physiology and pathophysiological responses [5]. Furthermore, investigating the efficacy of this compound in combination with standard cardioprotective agents like metformin [3] could reveal synergistic effects and enhance therapeutic strategies.
Cichoriin (6-hydroxy-7-O-glucosylcoumarin or aesculetin 7-glucoside) is a coumarin glycoside belonging to the benzopyrone family of phenolic compounds, characterized by a coumarin core (chromen-2-one) with a hydroxy group at position 6 and a β-D-glucopyranosyl moiety attached at position 7. The attached sugar moiety significantly enhances its water solubility, bioavailability, and oxidative stability while reducing potential toxicity compared to non-glycosylated coumarins [1] [2]. This natural compound is primarily found in the aerial parts, flowers, and leaves of Cichorium intybus L. (chicory), a plant with a long history of traditional use in managing various ailments, including diabetes [1] [3]. The escalating global burden of diabetes mellitus, particularly type 2 diabetes (T2D), with its associated cardiovascular complications, has intensified the search for safer and more effective therapeutic alternatives to conventional medications, which often present significant drawbacks including gastrointestinal issues, liver abnormalities, weight gain, and hypoglycemia [1].
The therapeutic potential of this compound extends beyond its antidiabetic properties to encompass antioxidant, anti-inflammatory, lipid-lowering, and cardioprotective activities, making it a promising multi-target therapeutic agent for managing diabetes and its complications [1] [4] [2]. Recent scientific investigations have systematically explored these properties through a combination of in vitro, in vivo, and in silico approaches, revealing complex mechanisms of action involving multiple metabolic pathways and signaling cascades. This document provides comprehensive application notes and detailed experimental protocols to facilitate further research into this compound's antidiabetic mechanisms and support its development as a potential natural therapeutic agent.
This compound exhibits a multimodal mechanism of action against type 2 diabetes, targeting multiple aspects of the disease pathophysiology. Its therapeutic effects can be broadly categorized into four primary mechanisms: enhancement of insulin secretion and sensitivity, inhibition of key carbohydrate-digesting enzymes, amelioration of oxidative stress, and improvement of lipid metabolism.
Table 1: Comprehensive Mechanisms of Antidiabetic Action of this compound
| Mechanism Category | Specific Target/Action | Experimental Model | Observed Effect |
|---|---|---|---|
| Insulin Signaling & Sensitivity | Upregulation of GLUT4 expression | HFD/STZ-induced diabetic rats [2] | Enhanced glucose transport in peripheral tissues |
| Activation of PI3K/AKT pathway | HFD/STZ-induced diabetic rats [2] | Improved insulin signal transduction | |
| AMPK pathway activation | HFD/STZ-induced diabetic rats [2] | Enhanced cellular energy sensing and glucose uptake | |
| PPAR-γ upregulation | HFD-induced obese rats [4] [5] | Improved adipocyte differentiation and insulin sensitivity | |
| Carbohydrate Digestion & Absorption | α-Glucosidase inhibition | In vitro enzyme assay [1] [6] | Reduced intestinal glucose absorption |
| α-Amylase inhibition | In vitro enzyme assay [1] | Decreased starch breakdown | |
| DPP-IV inhibition | In vitro enzyme assay [1] | Enhanced incretin effect | |
| Pancreatic lipase inhibition | In vitro enzyme assay [1] | Reduced lipid absorption (84.88% at 100 μg/mL) | |
| Glucose Metabolism | Enhanced glucose uptake | Yeast cell model [1] | 81.35% increase at 100 μg/mL with 20mM glucose |
| Delayed glucose diffusion | In vitro intestinal model [1] | Reduced postprandial hyperglycemia | |
| Oxidative Stress Mitigation | Free radical scavenging | DPPH assay [1] | 80.71% at 100 μg/mL |
| Metal chelation | In vitro assay [1] | 74.60% at 100 μg/mL | |
| Anti-lipid peroxidation | In vitro assay [1] | 87.96% at 100 μg/mL | |
| Restoration of antioxidant enzymes | H9c2 cells [1] | Increased SOD and CAT activities |
The signaling pathways modulated by this compound represent crucial mechanisms for its glucose-lowering effects. Research has demonstrated that this compound upregulates the expression and activity of key proteins involved in insulin signal transduction, including phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT), and 5' AMP-activated protein kinase (AMPK) [2]. This dual activation of both insulin-dependent (PI3K/AKT) and insulin-independent (AMPK) signaling pathways results in the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating cellular glucose uptake in muscle and adipose tissues [2]. Additionally, this compound upregulates peroxisome proliferator-activated receptor gamma (PPAR-γ) expression, which improves adipocyte differentiation, reduces lipotoxicity, and enhances insulin sensitivity [4] [5].
The following diagram illustrates the intricate signaling pathways through which this compound exerts its antidiabetic effects:
Figure 1: this compound's Multifaceted Antidiabetic Signaling Pathways. The diagram illustrates how this compound targets multiple tissues and pathways to improve glucose homeostasis, including enhanced peripheral glucose uptake, inhibited intestinal glucose absorption, improved pancreatic function, and modulated lipid metabolism.
Beyond its direct effects on glucose metabolism, this compound demonstrates potent antioxidant activity that contributes significantly to its antidiabetic properties. Oxidative stress plays a crucial role in the pathogenesis of diabetes and its complications, particularly in pancreatic β-cell dysfunction and insulin resistance. This compound effectively scavenges various free radicals including DPPH, chelates metal ions, and inhibits lipid peroxidation [1]. Additionally, it restores the activities of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while reducing malondialdehyde (MDA) levels, a marker of oxidative stress [1] [2]. This antioxidant capability not only protects pancreatic β-cells but also improves insulin sensitivity in peripheral tissues.
Table 2: Comprehensive In Vitro Activity Profile of this compound
| Assay Type | Specific Target/Model | This compound Concentration/Dose | Result/Effect | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | α-Glucosidase | 100 μg/mL | 84.08% inhibition | [1] |
| α-Amylase | 100 μg/mL | 74.55% inhibition | [1] | |
| DPP-IV | 100 μg/mL | 77.78% inhibition | [1] | |
| Pancreatic lipase | 100 μg/mL | 84.88% inhibition | [1] | |
| Antioxidant Activity | DPPH scavenging | 100 μg/mL | 80.71% scavenging | [1] |
| Metal chelation | 100 μg/mL | 74.60% chelation | [1] | |
| Anti-lipid peroxidation | 100 μg/mL | 87.96% inhibition | [1] | |
| Glucose Metabolism | Glucose uptake (yeast) | 100 μg/mL with 20mM glucose | 81.35% enhancement | [1] |
| Glucose diffusion | In vitro model | Delayed diffusion | [1] | |
| Cytoprotective Effects | H9c2 cell viability (H₂O₂-induced stress) | 100 μg/mL | 67.40% viability maintained | [1] |
| 3T3-L1 cell viability | 100 μg/mL | 65.22% viability maintained | [1] | |
| Hemocompatibility (hemolysis) | 100 μg/mL | IC₅₀ = 1211.37 μg/mL | [1] |
Extensive in vitro studies have demonstrated this compound's potent inhibitory effects on key enzymes involved in carbohydrate digestion and metabolism. The compound shows strong dose-dependent inhibition of α-glucosidase and α-amylase, enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides in the intestine [1]. This inhibition directly contributes to reduced postprandial hyperglycemia by slowing down glucose absorption. Additionally, this compound significantly inhibits dipeptidyl peptidase-IV (DPP-IV), an enzyme that degrades incretin hormones such as GLP-1, thereby potentially enhancing glucose-dependent insulin secretion [1].
The antioxidant capacity of this compound has been comprehensively evaluated through multiple assay systems. In DPPH radical scavenging assays, this compound demonstrated potent free radical neutralization ability, with higher concentrations showing increased efficacy [1]. Its metal chelating activity, particularly against iron ions, suggests potential in reducing metal-induced oxidative stress, which is particularly relevant in diabetic complications [1]. The compound's anti-lipid peroxidation activity further confirms its protective effects against oxidative damage to cellular membranes [1].
Table 3: Summary of In Vivo Antidiabetic Effects of this compound in Animal Models
| Parameter Measured | Model Used | Dose of this compound | Results/Effects | Reference |
|---|---|---|---|---|
| Blood Glucose | HFD/STZ-induced diabetic rats | 50 mg/kg | Reduced from 452 to 206 mg/dL | [2] |
| HFD/STZ-induced diabetic rats | 100 mg/kg | Reduced from 452 to 127 mg/dL | [2] | |
| Serum Insulin | HFD/STZ-induced diabetic rats | 100 mg/kg | Increased from 2.6 to 7.0 nIU/mL | [2] |
| Lipid Profile | Triglycerides (HFD/STZ rats) | 100 mg/kg | Reduced from 127.7 to 76.9 mg/dL | [2] |
| Total cholesterol (HFD/STZ rats) | 100 mg/kg | Reduced from 99.5 to 78.0 mg/dL | [2] | |
| Oxidative Stress Markers | Hepatic SOD (HFD/STZ rats) | 100 mg/kg | Significant increase | [2] |
| Hepatic MDA (HFD/STZ rats) | 100 mg/kg | Significant decrease | [2] | |
| Organ Protection | Histopathological changes | 50-100 mg/kg | Improved pancreas, heart, liver, kidney architecture | [4] [2] |
In vivo studies using high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat models have provided compelling evidence for this compound's antidiabetic efficacy. Administration of this compound at 100 mg/kg for four weeks significantly reduced blood glucose levels from 452 mg/dL to 127 mg/dL, comparable to the standard drug glibenclamide [2]. Additionally, this compound treatment increased serum insulin levels from 2.6 nIU/mL to 7.0 nIU/mL, suggesting protective or restorative effects on pancreatic β-cell function [2]. Histopathological examinations of pancreatic tissues further supported these findings, showing improved islet architecture and increased insulin expression in this compound-treated groups [2].
Beyond glycemic control, this compound administration ameliorated diabetic dyslipidemia, a common comorbidity in T2D. Treatment with 100 mg/kg this compound significantly reduced triglycerides from 127.7 mg/dL to 76.9 mg/dL and total cholesterol from 99.5 mg/dL to 78.0 mg/dL in HFD/STZ-induced diabetic rats [2]. These improvements in lipid profile were accompanied by enhanced antioxidant status in hepatic and renal tissues, as evidenced by increased SOD activity and reduced MDA levels [2]. Furthermore, this compound treatment demonstrated cardioprotective effects and improved histopathological characteristics of the heart, kidney, and liver in HFD-induced obese rats [4] [5].
Protocol 4.1.1: α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit α-glucosidase, an intestinal enzyme that hydrolyzes terminal non-reducing α-1,4-linked glucose residues from oligosaccharides and disaccharides, thereby reducing postprandial blood glucose elevation.
Reagents:
Procedure:
Calculation: Determine IC₅₀ values using non-linear regression analysis of inhibition curves [1] [6].
Protocol 4.1.2: α-Amylase Inhibition Assay
Principle: This assay evaluates this compound's ability to inhibit pancreatic α-amylase, which hydrolyzes α-1,4-glycosidic linkages in starch, limiting the production of absorbable monosaccharides.
Reagents:
Procedure:
Principle: This assay evaluates the enhancement of glucose uptake by this compound in a yeast cell model, which provides a rapid screening method for identifying potential hypoglycemic agents.
Reagents:
Procedure:
Principle: This protocol describes the induction of type 2 diabetes in rats using a combination of high-fat diet and low-dose streptozotocin, which mimics the natural history of the disease in humans (insulin resistance followed by progressive insulin deficiency), and the evaluation of this compound's antidiabetic effects.
Animals: Male Wistar rats (150-200 g)
Procedure:
Induction of Diabetes:
Study Design:
Parameters Measured:
Principle: Molecular docking predicts the preferred orientation and binding affinity of this compound to molecular targets involved in diabetes pathogenesis, providing insights into potential mechanisms at the atomic level.
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Simulation:
Principle: This protocol predicts the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound using computational approaches, providing preliminary safety and pharmacokinetic profiles.
Procedure:
Data Input:
Parameter Analysis:
Principle: Network pharmacology provides a holistic approach to understand the complex relationships between this compound and multiple targets and pathways involved in diabetes.
Procedure:
Target Identification:
Network Construction:
Pathway Enrichment Analysis:
The following diagram illustrates the integrated experimental and computational approach for studying this compound's antidiabetic mechanisms:
Figure 2: Integrated Workflow for Studying this compound's Antidiabetic Mechanisms. The diagram illustrates the comprehensive approach combining in vitro, in vivo, and in silico methods to elucidate the multi-target mechanisms of this compound in diabetes management.
The comprehensive data presented in these application notes and protocols substantiates this compound as a promising multi-target therapeutic candidate for the management of type 2 diabetes and its associated complications. Through its coordinated effects on multiple key pathways—including enzyme inhibition, enhancement of insulin signaling, antioxidant activity, and tissue protection—this compound addresses the complex pathophysiology of diabetes in a manner distinct from conventional single-target medications. The detailed experimental protocols provided herein will facilitate further research and validation of this compound's therapeutic potential.
Future research should focus on several key areas to advance this compound toward clinical application. First, pharmacokinetic studies are needed to fully understand its absorption, distribution, metabolism, and excretion in humans. Second, formulation development should be pursued to optimize its bioavailability and therapeutic efficacy. Third, long-term toxicity studies and clinical trials are essential to establish safety and efficacy in human subjects. Additionally, exploration of synergistic combinations with existing antidiabetic drugs could reveal opportunities for enhanced therapeutic effects with reduced side effects. The multi-target nature of this compound aligns with the growing recognition that complex diseases like diabetes require therapeutic approaches that address multiple pathological mechanisms simultaneously, making it a valuable candidate for the next generation of antidiabetic therapeutics.
This compound (6-hydroxy-7-O-glucosylcoumarin or aesculetin 7-glucoside) is a coumarin glycoside naturally found in Cichorium intybus L. (chicory) with demonstrated therapeutic potential for metabolic disorders. The compound features a coumarin core structure with a hydroxy group at position 6 and a β-D-glucopyranosyl moiety attached at position 7, which significantly enhances its water solubility, bioavailability, and oxidative stability compared to non-glycosylated coumarins. Recent research has revealed this compound's multifaceted biological activities, including antidiabetic, antioxidant, anti-inflammatory, and cardioprotective effects, making it a promising candidate for drug development [1] [2].
The growing interest in this compound as a potential therapeutic agent coincides with increasing adoption of computer-aided drug design (CADD) approaches in natural product research. Molecular docking serves as a powerful computational tool that predicts the preferred orientation and binding affinity of small molecules (ligands) to their target macromolecules (receptors), providing valuable insights into potential mechanisms of action at the molecular level. These computational methods have become indispensable in modern drug discovery as they significantly reduce development costs and time by prioritizing the most promising candidates for experimental validation [3].
Table 1: Documented Biological Activities of this compound
| Biological Activity | Experimental Model | Key Molecular Targets | Reference |
|---|---|---|---|
| Antidiabetic | HFD/STZ-induced diabetic rats | GLUT4, AMPK, PI3K | [1] |
| Antioxidant | In vitro chemical assays | Free radicals, metal ions | [2] |
| Cardioprotective | H9c2 cells (H₂O₂-induced stress) | Oxidative stress markers | [2] |
| Anti-obesity | HFD-induced obese rats | PPAR-γ | [4] |
| Anti-inflammatory | In vitro assays | Inflammatory cytokines | [2] |
Target identification represents the crucial first step in molecular docking studies. For this compound, relevant protein targets have been identified through experimental studies focusing on its antidiabetic, anti-obesity, and hepatoprotective effects. Key targets include GLUT4 (glucose transporter type 4), AMPK (AMP-activated protein kinase), PI3K (phosphatidylinositol 3-kinase), PPAR-γ (peroxisome proliferator-activated receptor gamma), and Akt-1 (RAC-α serine/threonine-protein kinase) [1] [4] [5]. These targets are selected based on their established roles in the relevant disease pathways and availability of high-resolution crystal structures in the Protein Data Bank (PDB).
Target preparation involves retrieving the three-dimensional structure of the target protein from the PDB and optimizing it for docking simulations. The protocol requires researchers to:
For this compound studies targeting Akt-1 and caspase-1, researchers have utilized crystal structures with PDB codes 1O6K (Akt-1) and 1RWM (caspase-1) after appropriate preparation steps [5].
This compound preparation begins with obtaining its three-dimensional structure from chemical databases such as PubChem (CID 12308745) or ZINC. The preparation process involves:
Advanced studies may employ molecular dynamics (MD) simulations to assess the stability of this compound-protein complexes. As demonstrated in a study investigating chicory compounds against hepatocellular carcinoma, MD simulations can be performed using GROMACS with the CHARMM27 force field over 100 ns trajectory to evaluate complex stability through parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg) [6]. These simulations provide insights into the dynamic behavior of the ligand-receptor complex under near-physiological conditions.
Table 2: Software Tools for this compound Docking Studies
| Software/Tool | Primary Function | Application in this compound Studies |
|---|---|---|
| AutoDock 4.2/Vina | Molecular docking | Binding affinity prediction |
| GROMACS | Molecular dynamics | Complex stability assessment |
| PyMOL | Visualization | Interaction analysis |
| Discovery Studio | Analysis | Binding pose evaluation |
| SwissADME | ADME prediction | Drug-likeness assessment |
The docking methodology for this compound follows a standardized protocol to ensure reproducible results. Using AutoDock 4.2 or similar software, researchers define a grid box that encompasses the entire binding site of the target protein with sufficient margin to allow ligand flexibility. The standard parameters include a grid spacing of 0.375 Å and 60×60×60 points centered on the binding site. The Lamarckian Genetic Algorithm is typically employed with 100 independent runs to thoroughly explore the conformational space, with other parameters set to default values unless specified otherwise.
Validation of docking protocols is essential before proceeding with novel compounds. This involves redocking known co-crystallized ligands into their binding sites and calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of <2.0 Å indicates satisfactory reproducibility. For this compound docking with Akt-1 and caspase-1, this validation step has shown RMSD values below 1.5 Å, confirming the reliability of the docking parameters [5]. Additionally, binding affinity calculations should be compared against experimental data when available to ensure correlation between computational predictions and measured activities.
Enzyme inhibition assays provide crucial experimental validation for molecular docking predictions. For this compound's antidiabetic activity, α-glucosidase inhibition assays are conducted by incubating the enzyme with varying concentrations of this compound in buffer (pH 6.8) at 37°C, followed by addition of substrate (p-nitrophenyl-α-D-glucopyranoside). After stopping the reaction with sodium carbonate solution, absorbance is measured at 405 nm, and IC₅₀ values are calculated [7]. Similar approaches can be applied to other target enzymes predicted by docking studies, with appropriate substrates and detection methods specific to each enzyme's activity.
Cellular assays further validate the mechanisms suggested by docking studies. For this compound's cardioprotective effects, H9c2 cardiomyoblast cells are pretreated with this compound before inducing oxidative stress with H₂O₂. Cell viability is assessed using MTT assay, while oxidative stress markers (MDA, SOD, catalase) are measured using specific biochemical kits. Additionally, Western blot analysis determines protein expression levels of key targets identified in docking studies, such as GLUT4, AMPK, and PI3K in diabetic models or PPAR-γ in obesity models [1] [2] [4]. These experiments provide functional correlation to the binding interactions observed in silico.
Animal models of disease provide the most comprehensive validation of docking predictions. For this compound's antidiabetic effects, high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rats are treated with this compound (50 or 100 mg/kg) for specified periods. Parameters including blood glucose levels, serum insulin, lipid profile, and oxidative stress markers are monitored throughout the study period [1]. Similar approaches using HFD-induced obese rats validate this compound's effects on metabolic parameters, with tissue samples collected for gene and protein expression analysis of targets identified through docking studies.
Histopathological examination of relevant tissues provides morphological correlation to molecular findings. Tissues (liver, pancreas, heart, kidney) are fixed in 10% buffered formalin, processed through graded ethanol series, embedded in paraffin, sectioned at 4-6 μm thickness, and stained with Hematoxylin and Eosin (H&E) for general structural assessment [1] [4]. Immunohistochemistry further confirms the localization and expression of target proteins such as insulin in pancreatic β-cells, providing visual evidence supporting the mechanisms suggested by docking studies.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential for translating docking results into viable drug candidates. For this compound, computational predictions using tools like SwissADME and preADMET indicate favorable drug-likeness properties, with high gastrointestinal absorption and minimal blood-brain barrier penetration [2] [3]. These predictions help contextualize docking results by indicating whether promising binding interactions may translate to viable in vivo pharmacokinetics.
Drug-likeness evaluation employs criteria such as Lipinski's Rule of Five to assess development potential. This compound's molecular weight (340.28 g/mol), hydrogen bond donors (6), hydrogen bond acceptors (9), and calculated log P (-1.56) generally conform to these guidelines despite the glycoside moiety increasing polarity [7]. The bioavailability score of 0.55 further supports its potential as a developable candidate. These computational assessments, combined with promising docking results, provide justification for further experimental investment.
Network pharmacology approaches help situate molecular docking results within broader biological contexts. As demonstrated in studies of chicory extracts, identifying this compound's potential targets allows construction of compound-target-pathway networks that visualize its multi-target mechanisms [7]. For this compound, these analyses reveal involvement in key pathways including insulin signaling, AGE-RAGE signaling in diabetic complications, and PPAR signaling pathway, explaining its efficacy against complex metabolic disorders through systems-level interventions rather than single-target effects.
Integration with omics data further enhances the interpretation of docking results. By correlating this compound's predicted protein targets with gene expression changes observed in treated animals (e.g., upregulation of GLUT4, AMPK, and PI3K mRNA in diabetic rats), researchers can distinguish direct binding interactions from downstream consequences [1]. This multidimensional validation strengthens the biological relevance of docking predictions and provides comprehensive mechanistic understanding of this compound's therapeutic effects.
Molecular docking studies have proven invaluable in elucidating the molecular mechanisms underlying this compound's diverse pharmacological activities. The protocols outlined in this document provide researchers with standardized methodologies for conducting rigorous computational studies integrated with experimental validation. As the field advances, emerging techniques such as machine learning-assisted docking, free energy calculations, and quantum mechanics/molecular mechanics (QM/MM) approaches will further enhance the accuracy and predictive power of these studies [3].
The consistent demonstration of this compound's interactions with key metabolic regulators through both computational and experimental approaches supports its continued investigation as a promising multi-target therapeutic agent for complex metabolic disorders. Future research directions should include comprehensive toxicological assessments, formulation optimization to enhance bioavailability, and exploration of synergistic combinations with other bioactive compounds to maximize therapeutic efficacy while minimizing potential side effects.
Diagram 1: Comprehensive workflow for this compound molecular docking studies and experimental validation
Diagram 2: Key signaling pathways and molecular targets of this compound identified through docking studies
The table below summarizes the available data on cichoriin solubility and preparation methods for experimental solutions.
| Parameter | Reported Value / Method | Context & Notes |
|---|---|---|
| Solubility in DMSO | 100 mg/mL (293.88 mM) [1] | Supplier data (MedChemExpress); solution may be hygroscopic [1]. |
| Stock Solution Prep | Dissolve in DMSO; stock solutions can be stored at -80°C for 6 months or -20°C for 1 month [1]. | For in vivo administration, dilute stock solution in a co-solvent system [1]. |
| In Vivo Dosing Prep | • Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline • Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in Saline) • Protocol 3: 10% DMSO + 90% Corn Oil [1] | All protocols yield a clear solution of ≥ 2.5 mg/mL. Protocol 3 is recommended with caution for long-term dosing [1]. |
While direct evidence for this compound is sparse, the following scientifically-backed strategies can be explored to overcome solubility limitations.
The diagram below outlines a logical workflow for investigating and resolving this compound's solubility issues.
Q1: The supplier reports good solubility in DMSO, but my experiments require an aqueous buffer. What should I do? You should not directly add a concentrated DMSO stock to an aqueous buffer, as this will likely cause precipitation. Follow the in vivo dosing preparation protocols as a guide. A suggested method is to perform a serial dilution: first, dilute your DMSO stock solution a small amount into a co-solvent like PEG300, then mix this intermediate solution thoroughly with your final aqueous buffer containing a solubilizing agent (e.g., Tween-80 or SBE-β-CD) [1].
Q2: Are there any natural sources from which I can extract this compound for my studies? Yes, Cichorium intybus (chicory) is a known natural source of this compound [4]. Published extraction protocols for phenolic compounds from chicory leaves involve using solvents like ethyl acetate or ethanol with a Soxhlet apparatus or standard maceration techniques [5] [6]. Note that extracts will contain a mixture of compounds, and you will need to verify the presence and concentration of this compound through analytical methods like LC-MS.
FAQ 1: What are the primary sources of cichoriin in chicory plants? While all parts of chicory (Cichorium intybus L.) contain bioactive compounds, the stems and leaves are particularly promising sources for extraction. Research has shown that stem extracts exhibit notable wound-healing properties, with chlorogenic acid being a main component. Leaves generated as agricultural byproducts are also rich in phenolic compounds, making them a valuable and sustainable source [1] [2].
FAQ 2: Why is optimizing extraction yield critical for drug development? High extraction yield and purity are foundational for meaningful pharmacological research. A 2022 study demonstrated that this compound has significant antidiabetic effects, including upregulation of GLUT4, AMPK, and PI3K—key signaling pathways for glucose metabolism [3]. Reliable and efficient extraction protocols ensure sufficient quantities of high-quality this compound for reproducible in vitro, in vivo, and eventually, clinical studies.
FAQ 3: What advanced modeling can support the development of this compound-based drugs? Physiologically-Based Pharmacokinetic (PBPK) modeling is a powerful tool well-suited for complex natural products like this compound. This mechanistic approach can predict how this compound is absorbed, distributed, metabolized, and excreted in the body. It helps simulate drug interactions, the impact of diseases, and dosage requirements across different populations, thereby de-risking and accelerating the drug development process [4].
| Issue & Symptoms | Potential Causes | Recommended Solutions & Optimization Strategies |
|---|
| Low Extraction Yield | • Suboptimal solvent system • Inefficient cell wall disruption • Incorrect temperature or time | • Optimize Solvent: Test ethanol/water mixtures (e.g., 35-70% ethanol). For a greener approach, hot water (≥90°C) is highly effective for polar phenolics [5] [6]. • Employ Assisted Methods: Use Ultrasound-Assisted Extraction (UAE). Optimize with RSM; temperatures from 40°C with 35-70% ethanol can maximize antioxidant activity [5]. | | Inconsistent Yield Between Batches | • Variable raw material particle size • Inconsistent plant material composition | • Standardize Grinding: Grind plant material to a fine, consistent powder (<500 µm is common) and use sieving for uniformity [5]. • Control Source & Cultivar: Source plant material from the same genotype and growth conditions, as metabolite content varies greatly with variety and cultivation methods [2]. | | Co-extraction of Unwanted Compounds | • Lack of selectivity in solvent • Excessive extraction time | • Fine-tune Selectivity: Adjust solvent polarity. For example, chlorogenic acids extract rapidly in hot water, allowing for shorter contact times to minimize co-extraction of other components [5]. • Perform Kinetic Studies: Monitor yield over time. Maximum yields for some chlorogenic acids can be reached in under 6 minutes at 70°C, preventing unnecessary extraction of slower-diffusing compounds [5]. | | Degradation of Target Compound | • Overly high temperature or prolonged heat exposure • Incorrect pH for stable molecules | • Optimize Time/Temperature: While high temperature can be efficient, prolonged exposure is detrimental. Establish the shortest effective time at the minimum effective temperature [5] [6]. • Stabilize with Acid: For acid-stable compounds like phenolics, use solvents acidified with weak acids (e.g., citric or formic acid) to stabilize the target molecules during extraction [6]. |
To visualize the complete R&D pipeline, from plant to pharmacological effect, the following diagrams outline the key workflows.
For optimal stability, please adhere to the following storage conditions for cichoriin [1]:
| Parameter | Specification |
|---|---|
| Physical Form | Solid (powder) [1]. |
| Storage Temperature | -20°C (for powder) or -80°C (when in solution) [1]. |
| Container | Keep in a tightly sealed container [1]. |
| Environment | Store in a cool, dry, well-ventilated area. Keep away from direct sunlight and ignition sources [1]. |
Please be aware of the following hazards and handling requirements [1]:
The search results did not contain explicit step-by-step protocols for this compound stability testing. However, based on general principles and analogous methodologies for analyzing plant metabolites and degradation products [2] [3], you can adapt the following workflow. This diagram outlines the key phases of a stability study:
Conduct forced degradation studies under various conditions to understand degradation pathways [3]. Suggested conditions include:
Q1: What is the most critical factor for maintaining this compound stability in long-term storage?
Q2: My this compound solution changed color. What does this indicate and what should I do?
Q3: How can I develop a stability-indicating method for this compound?
Q4: Are there any known enzymatic degradation pathways for this compound?
The following diagram illustrates the investigative process for stability issues:
Cichoriin is a major constituent found in chicory (Cichorium intybus L.) extracts [1]. The cytotoxicity of a plant extract in cell cultures is not a single-issue problem but a result of multiple interacting factors. The flowchart below outlines the key areas to investigate.
Accurately assessing cell viability and cytotoxicity is the first step in troubleshooting. The table below summarizes common assay principles. The MTT assay is a standard starting point for many laboratories [2].
| Assay Name | Principle of Measurement | Key Advantages | Key Disadvantages |
|---|---|---|---|
| MTT Assay [2] | Measures mitochondrial activity (reduction of MTT to purple formazan by NADH) [2] | Common, inexpensive, reproducible | Formazan is water-insoluble, requires a dissolution step [2] |
| XTT Assay [2] | Measures mitochondrial activity (reduction of XTT to water-soluble orange formazan) [2] | Water-soluble product, no dissolution step | May require longer incubation times [2] |
| Trypan Blue Exclusion [2] | Determines membrane integrity (dead cells with compromised membranes take up the blue dye) [2] | Simple, rapid, low cost | Time-consuming for many samples, low sensitivity, dye can be toxic to cells [2] |
| LDH Assay [2] | Measures lactate dehydrogenase (LDH) enzyme released upon cell membrane damage [2] | Measures membrane integrity directly, can use supernatant | Can be affected by serum in media, which contains LDH |
The workflow for a typical MTT assay is outlined below.
Verify and Modify the Extract
Optimize Cell Culture Conditions
Refine Your Experimental Protocol
Q1: The chicory extract shows high cytotoxicity even at low doses. What is the likely cause? The cytotoxicity is likely due to the complex composition of the extract. Chicory contains multiple bioactive phenolic compounds, including this compound, esculetin, and chicoric acid, which may have synergistic or additive toxic effects on cells [1]. Isolating the specific compound of interest is the best path forward.
Q2: My MTT assay results are inconsistent. What could be the reason? Common reasons for inconsistency include:
Q3: Are there alternative assays to MTT for testing this compound cytotoxicity? Yes. If this compound interferes with the MTT reduction pathway, consider switching to a different type of assay. The XTT or WST-1 assays produce water-soluble formazan, eliminating the solubilization step and potential artifacts [2]. Alternatively, the LDH assay measures a different endpoint (cell membrane integrity) and can be used to confirm findings from metabolic activity assays like MTT [2].
To provide context for the troubleshooting guides, here is a basic overview of this compound and the core requirements for validating an analytical method used to quantify it.
Here are common challenges researchers face during analytical method validation, with detailed steps for resolution.
The table below summarizes the key performance characteristics you must validate for a quantitative this compound assay, based on ICH Q2(R1) and related guidelines [5] [3].
| Validation Parameter | What It Measures | Typical Experiment & Acceptance Criteria |
|---|---|---|
| Specificity [3] | Ability to measure this compound amidst interference. | Chromatographic separation from impurities and matrix; peak purity ≥ 99. |
| Accuracy [3] | Closeness to the true value. | Spike recovery at 3 levels (e.g., 80%, 100%, 120%); mean recovery 98-102%. |
| Precision [3] | Repeatability (scatter under same conditions). | 6 replicates at 100% concentration; RSD ≤ 2. |
| Linearity [3] | Direct relationship between concentration and response. | 5-8 concentration levels; correlation coefficient (r) ≥ 0. |
| Range [3] | Interval between upper and lower concentration levels. | Established from linearity/accuracy/precision data. Must cover all test concentrations. |
| LOD & LOQ [3] | Lowest detectable/quantifiable amount. | Signal-to-Noise ratio of 3:1 for LOD, 10:1 for LOQ. Or based on SD of response and slope. |
| Robustness [4] | Resilience to small, deliberate parameter changes. | System suitability criteria met when parameters (e.g., flow rate ±0.1 mL/min) are varied. |
The following diagram visualizes the key stages of developing and validating an analytical method, integrating principles of Quality by Design (QbD) to build robustness from the start [5] [4].
Based on the general challenges with coumarins and analytical techniques, here are specific points to consider for this compound:
| Question | Answer & Troubleshooting Tips |
|---|---|
| What are common methods to measure PPAR-γ expression? | Common methods include ELISA for protein level quantification [1] [2] and qRT-PCR for mRNA expression analysis [3]. |
| My ELISA results show high background or poor sensitivity. What should I do? | - Check Sample Dilution: Undiluted serum/plasma can cause matrix interference. Use the recommended sample dilution buffer [1].
For reliable results, it is critical to follow robust and validated experimental protocols. The information below summarizes key methodologies from the literature.
This protocol is adapted from a study investigating the effects of this compound on high-fat diet (HFD)-induced obese rats [3].
The table below compares the specifications of two commercial ELISA kits suitable for this type of research.
| Specification | Rat PPAR-γ ELISA Kit (FineTest) [1] | Human PPAR-γ ELISA Kit (Invitrogen) [2] |
|---|---|---|
| Product Catalog | ER1284 | EEL176 |
| Species Reactivity | Rat | Human |
| Sample Types | Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate | Serum, Plasma, Cell Lysate, Tissue Homogenate |
| Detection Method | Sandwich ELISA, Double Antibody | Sandwich ELISA |
| Assay Range | 0.156 - 10 ng/mL | 0.16 - 10 ng/mL |
| Sensitivity | 0.094 ng/mL | 0.1 ng/mL |
| Assay Duration | ~4 hours | ~3.5 hours |
| Precision (CV) | Intra-assay < 5.23%, Inter-assay < 6.32% | Intra-assay < 10%, Inter-assay < 10% |
General ELISA Workflow Diagram:
Proper normalization is the most critical step for obtaining accurate qRT-PCR data. The following table lists reference genes validated in chicory-related studies, which can serve as a guide for selecting candidates in your system [4] [5].
| Candidate Reference Gene | Gene Symbol | Expression Stability (in chicory cell cultures) | Expression Stability (in chicory seedlings/roots) |
|---|---|---|---|
| TIP41 like protein | TIP41 | Most Stable [4] | Not Specified |
| Clathrin adaptor complex subunit | Clath | Not Specified | Most Stable [4] |
| Actin | ACT | Stable | Stable [5] |
| Elongation Factor 1-alpha | EF | Stable | Stable [5] |
| 18S rRNA | rRNA | Stable | Stable [5] |
| Glyceraldehyde-3-phosphate-dehydrogenase | GAPDH | Lower Stability [4] | Lower Stability [5] |
qRT-PCR Workflow for PPAR-γ mRNA Analysis Diagram:
Based on the research findings, the following diagram illustrates the proposed mechanism by which this compound may alleviate metabolic dysfunction in obesity [3].
The table below summarizes key quantitative data and biological activities of this compound from recent studies.
| Aspect | Key Quantitative Data / Findings | Experimental Model / Context | Citation |
|---|---|---|---|
| Quantification (Related Compound) | Total hydroxycinnamic acids: 1.87% (2017 samples), 4.00–6.61% (2018 samples). Specific absorbance of chlorogenic acid: 556.21 at λ=327 nm. | Spectrophotometric analysis of chicory herb; chlorogenic acid as a marker. | [1] |
| Antidiabetic Efficacy | Doses: 50 and 100 mg/kg. Significantly decreased blood glucose, triglycerides, total cholesterol; increased serum insulin. Upregulated GLUT4, AMPK, PI3K mRNA/protein. | HFD/STZ-induced diabetic rats; treatment for 4 weeks. | [2] |
| Anti-obesity & Antioxidant Efficacy | Doses: 50 and 100 mg/kg. Improved lipid profile (TG, TC, LDL-C, HDL-C), hepatic/renal functions. Reduced MDA; increased GSH. Upregulated PPAR-γ expression. | HFD-induced obese rats; treatment for 4 weeks. | [3] |
| Key Molecular Targets | GLUT4, AMPK, PI3K, PPAR-γ. Binding with targets supported by in silico studies. | In vivo studies and computational modeling. | [2] [3] |
This method, adapted from a study on chicory, uses chlorogenic acid as a reference standard for quantifying total hydroxycinnamic acids, a class which includes this compound [1].
FAQ 1: The absorbance reading for my sample is outside the expected range (326-330 nm). What should I do?
FAQ 2: My sample shows low content of the target compound. How can I optimize the extraction?
FAQ 3: How can I preliminarily evaluate the ADME properties of this compound?
The following diagrams, created with Graphviz, illustrate the key signaling pathways through which this compound exerts its documented effects.
For a complete research picture, be aware that lactucin is another major sesquiterpene lactone in chicory species with significant anti-inflammatory activity, working through the MAPK and AKT signaling pathways [4]. Your future work could investigate potential synergistic effects between this compound and lactucin.
Based on current research, cichoriin is not an inert compound and exhibits specific biological activities that could interfere with assays targeting certain pathways. The table below summarizes key mechanisms identified in preclinical models.
| Biological Activity | Experimental Model | Observed Effect / Molecular Target | Potential Assay Interference |
|---|---|---|---|
| PPAR-γ Activation [1] | HFD-induced obese rats | Upregulated mRNA and protein expression of PPAR-γ [1]. | False positives in PPAR-γ agonist screens or related metabolic disease models. |
| Insulin Signaling Pathway [2] | HFD/STZ-induced diabetic rats | Upregulated mRNA and protein expressions of GLUT4, AMPK, and PI3K [2]. | Interference in glucose uptake assays, AMPK pathway analysis, and PI3K/Akt signaling studies. |
| Antioxidant Effects [1] [2] | HFD-induced obese rats & HFD/STZ-induced diabetic rats | Increased GSH, TAC, catalase, SOD; decreased MDA levels [1] [2]. | May mask oxidative stress induced in experimental models, leading to false negative results. |
| Uric Acid Reduction [3] | Hyperuricemia rats | Lowers serum uric acid; metabolizes into esculetin, which undergoes extensive phase II metabolism (glucuronidation, sulfation) [3]. | Interference in hyperuricemia or gout models; its metabolites could have off-target activities. |
Here are the core experimental protocols from the research, which can provide a reference for designing validation assays.
The following diagram illustrates the key signaling pathways that this compound has been shown to influence, based on the search results. This can help visualize potential points of interference in cellular assays.
Diagram illustrating the key signaling pathways and biological effects influenced by this compound, based on in vivo studies [1] [2] [3].
Here are some anticipated frequently asked questions tailored for researchers.
Q: In which types of assays should I be most concerned about this compound metabolite interference? A: Exercise caution in assays involving:
Q: What are the main metabolites of this compound, and could they be active? A: The primary metabolite is likely esculetin (aesculetin), formed via hydrolysis of its glucoside bond [3]. Esculetin itself is biologically active and undergoes further metabolism, including glucuronidation, sulfation, hydroxylation, and methylation, producing a range of potential active metabolites [3].
Q: How can I control for or confirm this compound interference in my assay? A: Implement these control strategies:
| Biological Activity | Cichoriin (Aesculetin 7-glucoside) | Other Notable Coumarins | Key Experimental Findings & Comparative Advantages |
|---|
| Antidiabetic Activity | Potent • Dose-dependent reduction in blood glucose in HFD/STZ-induced diabetic rats [1]. • Upregulates key proteins (GLUT4, AMPK, PI3K) for glucose transport and insulin signaling [1]. | • Various coumarin derivatives are reported to have hypoglycemic activity [2]. | • this compound (100 mg/kg) restored blood glucose and serum insulin to near-normal levels, comparable to glibenclamide [1]. Its glycoside structure may enhance bioavailability [3]. | | Anti-obesity & Lipid-Lowering | Effective • Improves lipid profile (TG, TC) in HFD-induced obese rats [4]. • Upregulates PPAR-γ expression [4]. | • Coumarins, in general, are reported to have lipid-lowering and anti-obesity effects [4]. | • this compound (100 mg/kg) significantly reduced triglycerides and total cholesterol, showing better improvement than the reference drug atorvastatin in one study [4]. | | Antioxidant Activity | Potent • In vivo: Increases hepatic SOD, serum TAC; reduces MDA [1]. • In vitro: Metal chelation, free radical (DPPH) scavenging [3]. | • Coumarins as a class are known for antioxidant properties [5] [2]. | • this compound directly protects H9c2 cardiomyocytes from H₂O₂-induced oxidative stress [3]. Its 7-glucoside moiety may enhance oxidative stability [3]. | | Cardioprotective Activity | Demonstrated • Protects H9c2 cardiomyocytes from H₂O₂-induced damage [3]. | • Not a universally reported activity for all coumarins. | • this compound significantly increased cell viability in H9c2 cells exposed to H₂O₂, showcasing a specific cardioprotective application linked to its antioxidant power [3]. | | Anticancer Activity | Limited Direct Data | Well-Established for other coumarins • Psoralen, novobiocin, and many synthetic derivatives show activity against various cancer cell lines (e.g., breast, gastric) [6] [7] [8]. | • this compound is not prominently featured in cancer research. Other coumarins and hybrids (e.g., coumarin-dithiocarbamate) show potent, direct cytotoxic effects and are under investigation as anticancer agents [7]. | | Antiparasitic Activity | Not Reported | Active • Natural coumarins show significant activity against Plasmodium, Leishmania, and Trypanosoma [9]. | • this compound has not been a focus in this field. The antiprotozoal activity is a recognized and promising area for other coumarin scaffolds [9]. | | Anticoagulant Activity | Not Reported | Well-Known (Classical Use) • Warfarin, acenocoumarol, phenprocoumon [6] [8]. | • this compound is not associated with anticoagulation. This is a defining activity for the 4-hydroxycoumarin class of derivatives like warfarin [6]. |
For researchers, the key experimental methodologies and findings from the primary studies on this compound are detailed below.
The experimental data suggests that this compound's antidiabetic and anti-obesity effects are mediated through key signaling pathways. The diagram below illustrates this mechanism based on in vivo studies.
The current evidence positions this compound as a promising candidate for managing metabolic syndrome-related conditions, with its glycoside structure potentially offering improved solubility and stability [3]. However, several research gaps need to be addressed:
Future work should focus on structural optimization, formulation development, and further preclinical studies to fully exploit its therapeutic potential [5].
The table below summarizes key experimental findings from recent studies. Note that the data comes from different experimental models, so direct numerical comparison is not advised.
| Compound | Experimental Model | Key Antioxidant Findings | Reported Quantitative Data | Citation |
|---|
| This compound (a coumarin glucoside from chicory) | In vivo (HFD-induced obese rats) | Reduced oxidative stress in liver and kidney tissues. | • Hepatic MDA: ~3 to ~2 nmol/g tissue (dose-dependent decrease). • Renal MDA: ~4 to ~2.5 nmol/g tissue (dose-dependent decrease). • Hepatic GSH: ~15 to ~25 mg/g tissue (dose-dependent increase). • Renal GSH: ~20 to ~30 mg/g tissue (dose-dependent increase). [1] | [1] | | Ascorbic Acid (Vitamin C) | Human clinical study (Aqueous humor of diabetic patients) | Major contributor to Total Antioxidant Capacity (TAC); levels are protective against Diabetic Retinopathy (DR). | • Aqueous humor TAC: ~1.4 mM in controls vs. ~1.1 mM in DR patients. • Aqueous humor AA: ~1.2 mM in controls vs. ~0.9 mM in DR patients. [2] | [2] | | | In vitro / General Review | Acts as a direct ROS scavenger and activates intracellular antioxidant systems. | • Mechanistic action: Activates transcription factors (Nrf2, Ref-1), and upregulates enzymes like SOD, catalase, and glutathione peroxidase. [3] | [3] |
For researchers looking to replicate or build upon these studies, here are the methodologies behind the key data.
This compound Study in Obese Rats [1]:
Ascorbic Acid in Diabetic Retinopathy [2]:
The following diagrams illustrate the distinct and multifaceted pathways through which this compound and ascorbic acid exert their antioxidant effects.
This compound's proposed mechanism of action against HFD-induced oxidative stress [1].
Multifaceted antioxidant mechanisms of ascorbic acid [3].
For a direct comparison of antioxidant capacity (e.g., IC50 values in the same in vitro assay like DPPH or FRAP), you may need to consult specialized databases or conduct original laboratory experiments.
The table below summarizes the key differences between cichoriin and synthetic PPAR-γ agonists based on available preclinical data.
| Feature | This compound (Natural Coumarin) | Synthetic PPAR-γ Agonists (e.g., TZDs) |
|---|---|---|
| Agonist Profile | Partial agonist, potentially a Selective PPARγ Modulator (SPPARM) [1] | Full agonist (e.g., Rosiglitazone, Pioglitazone) [2] |
| Primary Binding | Distinct binding mode to the PPAR-γ ligand-binding domain (LBD) [1] | Conventional binding to the LBD, stabilizing C-terminal AF2 helix [1] |
| Key Signaling Pathways | Upregulates PPAR-γ mRNA and protein [3]. Also activates PI3K/AKT and AMPK pathways [4] | Primarily through PPAR-γ/RXR heterodimer formation and gene transactivation [1] [2] |
| Gene Regulation | Upregulation of GLUT4 and adiponectin; downregulation of pro-inflammatory genes (NF-κB, NLRP3) [3] [4] [5] | Strong promotion of adipogenic genes; enhances fatty acid storage and insulin sensitivity via genes like GLUT4 and CAP [1] [2] |
| Metabolic Efficacy | Improves lipid profile, reduces blood glucose, enhances insulin sensitivity, mitigates hepatic steatosis [3] [4] | Potent insulin sensitization, effective glycemic control, improves lipid metabolism [1] |
| Inflammatory Modulation | Strong anti-oxidant and anti-inflammatory effects; reduces TNFα, IL-6, MDA; boosts GSH, SOD, catalase [3] [6] [4] | Anti-inflammatory via transrepression of NF-κB and other inflammatory pathways [2] [7] |
| Reported Safety | Favorable preclinical safety; no significant weight gain or adverse effects noted in rodent models [3] [4] | Known side effects: weight gain, edema, increased risk of heart failure, bone fractures [1] [2] |
The comparative analysis is grounded in robust experimental methodologies. Here is a summary of the key protocols from the cited studies:
The following diagram synthesizes the primary mechanisms through which this compound exerts its therapeutic effects, based on the experimental data.
The diagram above illustrates how this compound's multi-target approach converges to produce beneficial metabolic and anti-inflammatory outcomes.
For researchers and drug development professionals, the data suggests:
An HPLC fingerprinting study identified and compared the content of several compounds in different parts of Cichorium intybus. The following table summarizes the key findings related to this compound, which is also known as esculin [1].
| Plant Part | Presence of this compound (Esculin) | Relative Content Among Parts |
|---|---|---|
| Flowers | Present | Highest content |
| Leaves | Present | Lower than flowers |
| Stems | Present | Lower than leaves |
| Roots | Not Detected | - |
| Seeds | Not Detected | - |
The study concluded that the total content of detected chemical components was highest in the flowers, followed by the leaves, stems, roots, and finally the seeds [1].
The methodology from the research can be applied to quantify this compound and compare its levels across species [1] [2].
Understanding the biological activity of this compound is crucial for its application in drug development. A 2022 study investigated its antidiabetic effects [3].
The diagram above summarizes the ameliorative effect of this compound on diabetic conditions as revealed by the study [3]. Key findings include:
To address the knowledge gap in cross-species comparison, you may consider the following approaches:
The following tables provide a deeper dive into the experimental evidence supporting the bioactivities of each compound.
| Disease Model | Experimental System | Key Findings | Mechanistic Insights | Citation |
|---|
| Lung Adenocarcinoma | In vitro (A549, H2347 cell lines) | - IC~50~: 79.87 μM (A549), 68.85 μM (H2347)
| Disease Model | Experimental System | Key Findings | Mechanistic Insights | Citation |
|---|
| Type 2 Diabetes | In vivo (HFD/STZ-induced diabetic rats) | - Dose: 50 & 100 mg/kg
For researchers looking to replicate or build upon these studies, here are the core methodologies used in the cited works.
The diagrams below illustrate the core signaling pathways through which Lactucin and this compound exert their primary effects, based on the research findings.
When considering these compounds for research or development, their specific and non-overlapping mechanisms should guide the choice. Lactucin appears more suited for investigative oncology, while this compound holds greater potential for metabolic disease research.
| Feature | This compound | Metformin |
|---|---|---|
| Compound Type | Natural coumarin glycoside (Phytochemical) [1] [2] | Synthetic biguanide [3] |
| Primary Antidiabetic Mechanisms (Proposed) | - Enhances insulin secretion [2]
For researchers to evaluate the evidence, here is a summary of the key experimental methodologies and findings.
| Parameter | Diabetic Control Group | This compound (100 mg/kg) Treatment Group |
|---|---|---|
| Blood Glucose Level (mg/dL) | 452 ± 44 | 127 ± 3 |
| Serum Insulin (nIU/mL) | 2.6 ± 0.1 | 7.0 ± 0.2 |
| Total Cholesterol (mg/dL) | 99.5 ± 5.6 | 78.0 ± 4.9 |
| Hepatic SOD | Significantly Decreased | Restored to Normal Levels |
| Pancreatic Insulin Expression | Decreased | Increased (per immunohistochemistry) |
The diagrams below illustrate the distinct primary mechanisms of action for both compounds based on the current research.